Ilginatinib hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7.ClH/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;/h3-14H,1-2H3,(H2,24,26,27,28);1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNVGPXGVAXXSH-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ilginatinib Hydrochloride: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ilginatinib hydrochloride (formerly known as NS-018) is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] It demonstrates significant therapeutic potential in the treatment of myeloproliferative neoplasms (MPNs), a group of blood cancers characterized by the overproduction of blood cells.[1][2] The discovery of the activating JAK2 V617F mutation in a high percentage of patients with MPNs has identified the JAK/STAT signaling pathway as a key therapeutic target.[1] Ilginatinib was developed to specifically target this aberrant signaling cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Potent and Selective JAK2 Inhibition
This compound is an ATP-competitive inhibitor of JAK2, meaning it binds to the ATP-binding site of the kinase, preventing the phosphorylation of its downstream targets.[1] Preclinical studies have demonstrated its high potency and selectivity for JAK2 over other members of the JAK family (JAK1, JAK3, and TYK2).[1][3] This selectivity is crucial for minimizing off-target effects and improving the therapeutic index of the drug. In addition to its potent inhibition of wild-type JAK2, ilginatinib also effectively inhibits the constitutively active JAK2 V617F mutant, which is a primary driver of MPNs.[1][2][4]
Beyond the JAK family, ilginatinib has also been shown to inhibit Src-family kinases.[1][2] The dual inhibition of JAK2 and Src kinases may contribute to its overall therapeutic efficacy in MPNs, as both signaling pathways are implicated in the pathogenesis of these diseases.
Quantitative Data: In Vitro Kinase and Cell Proliferation Inhibition
The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key IC50 values, demonstrating its potency and selectivity.
| Kinase Target | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72 | - |
| JAK1 | 33 | 46-fold |
| JAK3 | 39 | 54-fold |
| TYK2 | 22 | 31-fold |
| SRC | - | - |
| FYN | - | - |
| ABL | - | 45-fold (weaker inhibition) |
| FLT3 | - | 90-fold (weaker inhibition) |
Table 1: In vitro kinase inhibition profile of this compound.[1][3][5]
| Cell Line | Expressed Mutant | IC50 (nM) |
| Ba/F3-JAK2V617F | JAK2 V617F | 11 - 120 |
| Ba/F3-MPLW515L | MPL W515L | 11 - 120 |
| Ba/F3-TEL-JAK2 | TEL-JAK2 fusion | 11 - 120 |
Table 2: Anti-proliferative activity of this compound against hematopoietic cell lines with constitutively activated JAK2.[1][2]
Signaling Pathway Inhibition
Ilginatinib exerts its therapeutic effects by blocking the downstream signaling cascades mediated by JAK2. The primary pathway affected is the JAK/STAT pathway. In MPNs, the mutated JAK2 protein is constitutively active, leading to the continuous phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1] Activated STATs then translocate to the nucleus and drive the transcription of genes involved in cell proliferation, differentiation, and survival. Ilginatinib's inhibition of JAK2 phosphorylation directly prevents the activation of STAT proteins.[1]
Furthermore, ilginatinib has been shown to inhibit the phosphorylation of Erk (extracellular signal-regulated kinase), another downstream effector in pathways that can be influenced by JAK2 activity.[1]
References
- 1. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Ilginatinib Hydrochloride: A Deep Dive into its JAK2 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Ilginatinib hydrochloride (formerly NS-018) is a potent, orally bioavailable, small-molecule inhibitor of Janus-associated kinase 2 (JAK2).[1] Its high selectivity for JAK2 over other members of the JAK family and other kinases makes it a subject of significant interest in the development of targeted therapies for myeloproliferative neoplasms (MPNs), which are often driven by dysregulated JAK2 activity.[1][2] This technical guide provides a comprehensive overview of the JAK2 selectivity profile of this compound, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Quantitative Selectivity Profile
This compound demonstrates significant potency and selectivity for JAK2. It acts as an ATP-competitive inhibitor, targeting the ATP-binding site of the kinase domain.[3][4] The following tables summarize the in vitro inhibitory activity of ilginatinib against JAK family kinases and other select kinases.
Table 1: Ilginatinib IC50 Values for JAK Family Kinases
| Kinase | IC50 (nM) | Selectivity Fold (vs. JAK2) |
| JAK2 | 0.72 | 1 |
| JAK1 | 33 | 46 |
| JAK3 | 39 | 54 |
| Tyk2 | 22 | 31 |
Data sourced from MedChemExpress and Selleck Chemicals.[3][5]
Table 2: Ilginatinib Selectivity Against Other Kinases
| Kinase | Selectivity Fold (vs. JAK2) | Note |
| SRC | Potent Inhibition | Specific IC50 not detailed in the provided results. |
| FYN | Potent Inhibition | Specific IC50 not detailed in the provided results. |
| ABL | 45 | Weakly inhibited. |
| FLT3 | 90 | Weakly inhibited. |
Data sourced from MedChemExpress.[5]
Mechanism of Action: The JAK-STAT Signaling Pathway
Ilginatinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical pathway for hematopoiesis and immune response.[1] In many MPNs, a specific mutation in JAK2 (JAK2V617F) leads to constitutive activation of this pathway, driving uncontrolled cell growth.[1] Ilginatinib inhibits both wild-type and mutant JAK2.[1][2]
Caption: Ilginatinib inhibits JAK2, blocking the phosphorylation of STAT and subsequent gene expression.
Experimental Protocols
Detailed, step-by-step protocols for the specific studies on ilginatinib are proprietary. However, based on the available information and standard biochemical and cellular assay methodologies, the following outlines the likely experimental approaches used to determine its selectivity profile.
Kinase Inhibition Assay (Biochemical Assay)
This type of assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 values of ilginatinib against a panel of kinases.
General Methodology:
-
Reagents and Materials:
-
Purified recombinant kinases (e.g., JAK1, JAK2, JAK3, Tyk2, SRC, etc.)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound (in various concentrations)
-
Assay buffer
-
Detection reagent (e.g., antibody specific for the phosphorylated substrate, or a fluorescent readout system)
-
Microplates
-
-
Procedure:
-
A solution of the specific kinase and its substrate is prepared in the assay buffer.
-
This compound is serially diluted to create a range of concentrations.
-
The kinase/substrate solution is added to the wells of a microplate.
-
The various concentrations of ilginatinib are added to the wells. A control with no inhibitor is included.
-
The reaction is initiated by adding a specific concentration of ATP.
-
The plate is incubated at a controlled temperature for a set period to allow the kinase reaction to proceed.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured using a detection reagent. The signal is read by a plate reader.
-
-
Data Analysis:
-
The percentage of kinase activity is calculated for each ilginatinib concentration relative to the control.
-
The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: A typical workflow for a biochemical kinase inhibition assay.
Cellular Assays
Cell-based assays are crucial for understanding the effect of an inhibitor in a more biologically relevant context.
Objective: To assess the inhibitory activity of ilginatinib on JAK2 signaling and cell proliferation in relevant cell lines.
1. Cell Proliferation/Viability Assay
-
Cell Lines: Hematopoietic cell lines with constitutively activated JAK2 (e.g., those with JAK2V617F or MPLW515L mutations) and control cell lines without this activation.[5]
-
Methodology:
-
Cells are seeded in microplates and treated with a range of ilginatinib concentrations.
-
After a set incubation period (e.g., 72 hours), a reagent to measure cell viability (e.g., MTS or a reagent that measures ATP content) is added.
-
The signal, which is proportional to the number of viable cells, is measured.
-
The IC50 for cell growth inhibition is calculated. Ilginatinib shows potent inhibitory activity against cell lines with constitutively activated JAK2 (IC50 of 11-120 nM) but has minimal cytotoxicity against other hematopoietic cell lines.[5]
-
2. Phosphorylation of STAT3 (Downstream Target of JAK2)
-
Cell Lines or Primary Cells: Cell lines with activated JAK2 or bone marrow mononuclear cells (BMMNCs) from myelodysplastic syndrome (MDS) patients.[5]
-
Methodology:
-
Cells are treated with ilginatinib for a specific duration.
-
Cells are lysed, and the proteins are extracted.
-
The levels of phosphorylated STAT3 (p-STAT3) and total STAT3 are measured using techniques like Western blotting or an ELISA-based assay.
-
A reduction in the ratio of p-STAT3 to total STAT3 indicates inhibition of the JAK2 signaling pathway. Ilginatinib at 1 μM has been shown to suppress the phosphorylation of STAT3 in CFU-GM-forming cells from MDS patients.[5]
-
3. Colony-Forming Unit (CFU) Assay
-
Cells: Bone marrow mononuclear cells (BMMNCs) from healthy volunteers and MDS patients.[5]
-
Methodology:
-
BMMNCs are cultured in a semi-solid methylcellulose medium containing cytokines to promote the growth of hematopoietic colonies.
-
The cells are treated with ilginatinib or a vehicle control.
-
After incubation (e.g., 14 days), the number of colonies of different lineages (e.g., CFU-GM) is counted.
-
Ilginatinib has been observed to preferentially suppress the formation of colony-forming unit-granulocyte/macrophage (CFU-GM) from MDS-derived BMMNCs at a concentration of 0.5 μM.[5]
-
Summary
This compound is a potent and highly selective JAK2 inhibitor. Its selectivity for JAK2 over other JAK family members and other kinases, combined with its demonstrated activity in cellular models of myeloproliferative neoplasms, underscores its potential as a targeted therapeutic agent. The experimental methodologies outlined in this guide provide a framework for the evaluation of similar kinase inhibitors in a drug discovery and development setting.
References
The Discovery and Chemical Synthesis of NS-018 (Ilginatinib): A Selective JAK2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NS-018, also known as ilginatinib, is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] Developed by Nippon Shinyaku, it has shown significant promise in the treatment of myeloproliferative neoplasms (MPNs), particularly myelofibrosis (MF), a rare and incurable blood cancer characterized by the buildup of scar tissue in the bone marrow.[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and available information on the chemical synthesis of NS-018. It includes a compilation of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the core signaling pathways and experimental workflows.
Discovery and Rationale
The discovery of NS-018 was driven by the need for more selective and effective treatments for MPNs. A key pathological feature of these diseases is the dysregulation of the JAK-STAT signaling pathway, frequently caused by a specific mutation in the JAK2 gene, known as JAK2V617F.[3] This mutation leads to constitutive activation of JAK2, driving uncontrolled cell growth and the clinical manifestations of MPNs. Therefore, inhibiting JAK2 was identified as a prime therapeutic strategy.
NS-018 was identified through a screening process for potent and selective JAK2 inhibitors.[1] Preclinical studies demonstrated its high activity against JAK2 with a 50% inhibitory concentration (IC50) of less than 1 nM and 30- to 50-fold greater selectivity for JAK2 over other JAK-family kinases like JAK1, JAK3, and TYK2.[1][5] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
Mechanism of Action
NS-018 functions as an ATP-competitive inhibitor of the JAK2 kinase.[1] By binding to the ATP-binding site of JAK2, it prevents the phosphorylation and subsequent activation of downstream signaling proteins, most notably the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1][2] The inhibition of STAT phosphorylation blocks their dimerization and translocation to the nucleus, thereby preventing the transcription of genes involved in cell proliferation and survival.[1]
The X-ray co-crystal structure of JAK2 in complex with NS-018 has revealed that the inhibitor binds to the active 'DFG-in' conformation of the kinase.[1] This interaction provides a structural basis for its potent inhibitory activity.
Chemical Synthesis
While a detailed, step-by-step chemical synthesis protocol for NS-018 has not been made publicly available in the reviewed literature, the general synthesis of similar pyrazolopyrimidine-based kinase inhibitors is well-established. These syntheses often involve the construction of the core pyrazolopyrimidine scaffold followed by the introduction of various substituents through cross-coupling reactions.
Based on the chemical structure of NS-018, N-((R)-1-(4-fluorophenyl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-2-(pyrazin-2-yl)pyridin-4-amine, a plausible synthetic route would likely involve key intermediates such as a substituted pyrazolylpyridine and a pyrazinyl amine, coupled together in the final steps. The synthesis of pyrazolo[1,5-a]pyrimidines, a related class of compounds, has been described via microwave-assisted approaches involving the sequential treatment of acetonitrile derivatives with DMF-dimethylacetal, hydrazine, and a malondialdehyde equivalent.
It is important to note that the specific reagents, reaction conditions, and purification methods for the industrial-scale synthesis of NS-018 are proprietary to Nippon Shinyaku.
Quantitative Data
The following tables summarize the key quantitative data reported for NS-018 in preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of NS-018 [1][2]
| Target Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72 | - |
| JAK1 | 33 | 46-fold |
| JAK3 | 39 | 54-fold |
| Tyk2 | 22 | 31-fold |
| SRC | - | - |
| FYN | - | - |
| ABL | - | 45-fold |
| FLT3 | - | 90-fold |
Table 2: Anti-proliferative Activity of NS-018 in Cell Lines [1]
| Cell Line | JAK2 Status | IC50 (nM) |
| Ba/F3-JAK2V617F | Constitutively Active | 11 |
| Ba/F3-MPLW515L | Constitutively Active | - |
| Ba/F3-TEL-JAK2 | Constitutively Active | - |
| Other Hematopoietic Cell Lines | No Constitutively Active JAK2 | Minimal Cytotoxicity |
Table 3: Clinical Efficacy of NS-018 in Phase I/II Study in Myelofibrosis Patients [6]
| Clinical Endpoint | Result |
| Recommended Phase II Dose | 300 mg once daily |
| ≥50% Reduction in Palpable Spleen Size | 56% of patients |
| Improvement in Myelofibrosis-Associated Symptoms | Observed |
| Improvement in Bone Marrow Fibrosis Grade | 37% of evaluable patients after 3 cycles |
Experimental Protocols
The following are representative, detailed methodologies for key experiments relevant to the discovery and characterization of NS-018.
In Vitro JAK2 Kinase Inhibition Assay
This protocol describes a common method for determining the IC50 of a compound against a target kinase.
-
Reagents and Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
NS-018 (or test compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white assay plates
-
-
Procedure:
-
Prepare a solution of recombinant JAK2 enzyme in kinase buffer at a predetermined optimal concentration.
-
In a 384-well plate, add 1 µL of serially diluted NS-018 or DMSO (vehicle control).
-
Add 5 µL of the JAK2 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Prepare a solution of substrate peptide and ATP in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well. The final ATP concentration should be at or near its Km for JAK2.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of NS-018 relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of NS-018 on JAK2-dependent cell lines.
-
Reagents and Materials:
-
Ba/F3 cells expressing JAK2V617F (or other relevant cell line)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics)
-
NS-018 serially diluted in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well clear-bottom white assay plates
-
-
Procedure:
-
Seed the Ba/F3-JAK2V617F cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Add 1 µL of serially diluted NS-018 or DMSO (vehicle control) to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration of NS-018 relative to the DMSO control and determine the IC50 value.
-
Western Blot for STAT5 Phosphorylation
This protocol describes how to measure the inhibition of JAK2-mediated signaling by NS-018.
-
Reagents and Materials:
-
Ba/F3-JAK2V617F cells
-
Cell culture medium
-
NS-018
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture Ba/F3-JAK2V617F cells and treat with various concentrations of NS-018 or DMSO for 2-4 hours.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total STAT5 antibody as a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of STAT5 phosphorylation.
-
Visualizations
The following diagrams illustrate key concepts related to NS-018.
Caption: The JAK-STAT signaling pathway and the inhibitory action of NS-018.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ilginatinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF NS-018 VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines: Discovery of a selective inhibitor of JAK1 JH2 pseudokinase and VPS34 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics of Ilginatinib Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilginatinib hydrochloride (formerly NS-018) is a potent and selective, orally bioavailable inhibitor of Janus kinase 2 (JAK2).[1][2] Developed by Nippon Shinyaku, it targets the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms (MPNs).[1][3] Preclinical studies have demonstrated its efficacy in murine models of MPNs, suggesting its therapeutic potential.[4][5] This technical guide provides a consolidated overview of the available preclinical pharmacokinetic data on this compound. However, it is important to note that detailed quantitative pharmacokinetic parameters and comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) data from preclinical studies are not extensively available in the public domain.
Mechanism of Action: Targeting the JAK-STAT Pathway
Ilginatinib is a selective inhibitor of JAK2, a critical enzyme in the signaling cascade of several cytokines and growth factors that are essential for hematopoiesis.[3] In diseases like myelofibrosis, mutations in the JAK2 gene can lead to constitutive activation of the JAK-STAT pathway, resulting in uncontrolled cell growth and the production of inflammatory cytokines.[1] By inhibiting JAK2, Ilginatinib aims to modulate this aberrant signaling.
Below is a simplified representation of the JAK-STAT signaling pathway and the inhibitory action of Ilginatinib.
References
- 1. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
Structural Biology of Ilginatinib Hydrochloride Binding to JAK2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural and molecular interactions between Ilginatinib hydrochloride (also known as Abivertinib or NS-018) and the Janus Kinase 2 (JAK2). Ilginatinib is a potent, ATP-competitive inhibitor of JAK2, a critical mediator in cytokine signaling pathways.[1][2] Dysregulation of the JAK2 signaling pathway is a key factor in the pathogenesis of myeloproliferative neoplasms (MPNs), making it a significant target for therapeutic intervention.[3] This document details the binding mechanism, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathway and experimental workflows.
The Structural Basis of Ilginatinib-JAK2 Interaction
The crystal structure of the JAK2 kinase domain (JH1) in complex with Ilginatinib (PDB ID: 8BX9) reveals the precise binding mode of the inhibitor within the ATP-binding pocket.[4] Ilginatinib establishes a network of interactions that accounts for its high potency and selectivity.
Key interactions include:
-
Hinge Region Engagement: Like many kinase inhibitors, Ilginatinib forms critical hydrogen bonds with the hinge region of the kinase domain. This typically involves interactions with the backbone amide and carbonyl groups of conserved residues, anchoring the inhibitor in the active site.
-
Hydrophobic Interactions: The inhibitor is further stabilized by numerous hydrophobic interactions with non-polar residues lining the ATP-binding pocket.
-
Selectivity Determinants: The selectivity of Ilginatinib for JAK2 over other JAK family members is attributed to subtle differences in the amino acid composition of the active site and surrounding regions. These differences can influence the conformation of the inhibitor and the surrounding protein structure, leading to more favorable binding energetics for JAK2.
Quantitative Data: Potency and Selectivity
The inhibitory activity of Ilginatinib has been quantified through various in vitro assays. The following table summarizes the key data regarding its potency against JAK2 and its selectivity over other JAK family kinases.
| Kinase | IC50 (nM) | Selectivity Fold (vs. JAK2) |
| JAK2 | 0.72 | - |
| JAK1 | 33 | ~46 |
| JAK3 | 39 | ~54 |
| TYK2 | 22 | ~31 |
Data sourced from MedChemExpress.[2][5]
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments involved in characterizing the binding of Ilginatinib to JAK2.
Expression and Purification of JAK2 Kinase Domain (JH1)
This protocol describes a representative method for obtaining purified JAK2 JH1 domain suitable for structural and biochemical studies, based on common practices for this protein family.
-
Cloning and Expression Vector: The human JAK2 kinase domain (e.g., residues 808-1132) is cloned into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal His-tag for purification.
-
Baculovirus Generation: The recombinant transfer vector is used to generate a high-titer baculovirus stock in Spodoptera frugiperda (Sf9) insect cells according to the manufacturer's protocol (e.g., Bac-to-Bac system).
-
Protein Expression: High Five™ insect cells are infected with the recombinant baculovirus and incubated for 48-72 hours to allow for protein expression.
-
Cell Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, protease inhibitors). The cells are then lysed by sonication or microfluidization.
-
Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a moderate concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged JAK2 JH1 is then eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography on a column (e.g., Superdex 200) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to remove aggregates and other impurities.
-
Quality Control: The purity and homogeneity of the protein are assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a typical luminescence-based kinase assay to determine the IC50 value of Ilginatinib for JAK2.[6]
-
Reagents:
-
Purified recombinant JAK2 JH1 domain.
-
Kinase substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).
-
ATP.
-
This compound serially diluted in DMSO.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™).
-
-
Assay Procedure:
-
A master mix containing the kinase assay buffer, ATP, and the peptide substrate is prepared.
-
12.5 µL of the master mix is added to the wells of a 96-well plate.
-
2.5 µL of serially diluted Ilginatinib or DMSO (as a control) is added to the wells.
-
The reaction is initiated by adding 10 µL of diluted JAK2 enzyme.
-
The plate is incubated at 30°C for a specified time (e.g., 45-60 minutes).
-
To stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity), 25 µL of ADP-Glo™ Reagent is added and incubated for 45 minutes at room temperature.
-
50 µL of Kinase Detection Reagent is then added, and the plate is incubated for another 45 minutes at room temperature.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is converted to percent inhibition relative to the DMSO control.
-
The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
X-ray Crystallography of the JAK2-Ilginatinib Complex
This protocol provides a general workflow for determining the crystal structure of the JAK2-Ilginatinib complex.
-
Complex Formation: Purified JAK2 JH1 domain is incubated with a molar excess of this compound (typically dissolved in DMSO) for a period to ensure complex formation.
-
Crystallization Screening: The JAK2-Ilginatinib complex is subjected to high-throughput crystallization screening using various commercially available or in-house prepared crystallization screens. The hanging drop or sitting drop vapor diffusion method is commonly employed.
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and other additives to obtain diffraction-quality crystals. For the 8BX9 structure, the crystallization condition was 0.1 M Gly-Gly pH 8.2, 1.6 M Na-malonate.[4]
-
Data Collection: A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement:
-
The diffraction data are processed (indexed, integrated, and scaled).
-
The structure is solved by molecular replacement using a previously determined structure of JAK2 as a search model.
-
The model is refined through iterative cycles of manual model building and computational refinement. The Ilginatinib molecule is fitted into the observed electron density.
-
The final structure is validated for its geometric quality and agreement with the experimental data.
-
Visualizations
JAK-STAT Signaling Pathway and Inhibition by Ilginatinib
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in hematopoiesis and immune response. The diagram below illustrates this pathway and the point of inhibition by Ilginatinib.
Experimental Workflow for JAK2-Ilginatinib Crystal Structure Determination
The determination of a protein-ligand co-crystal structure is a multi-step process that begins with gene cloning and culminates in the deposition of the atomic coordinates in a public database. The following flowchart outlines the key stages in this workflow.
References
- 1. ilginatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF NS-018 VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Unveiling the Off-Target Landscape of Ilginatinib Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of early-stage research into the off-target effects of Ilginatinib hydrochloride (formerly NS-018), a potent and selective Janus kinase 2 (JAK2) inhibitor. Understanding the broader kinase activity profile of Ilginatinib is crucial for a complete assessment of its therapeutic potential and safety profile. This document summarizes known quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows.
Core Data Presentation: Kinase Inhibitory Profile of Ilginatinib
Ilginatinib was designed as a selective inhibitor of the JAK2 kinase, a critical mediator in the signaling pathways of various cytokines and growth factors involved in hematopoiesis. However, like many kinase inhibitors, it exhibits activity against other kinases. The following tables summarize the known on-target and off-target inhibitory activities of Ilginatinib.
| Target Kinase Family | Kinase | IC50 (nM) | Selectivity vs. JAK2 | Reference |
| Janus Kinase (JAK) | JAK2 | 0.72 | - | [1] |
| JAK1 | 33 | ~46-fold | [1] | |
| JAK3 | 39 | ~54-fold | [1] | |
| TYK2 | 22 | ~31-fold | [1] | |
| Src Family Kinase (SFK) | SRC | Potent Inhibition (IC50 not specified) | - | [1] |
| FYN | Potent Inhibition (IC50 not specified) | - | [1] |
Table 1: Summary of this compound IC50 Values against On-Target and Off-Target Kinases.
Experimental Protocols
The determination of a kinase inhibitor's off-target effects involves a combination of biochemical and cell-based assays. The following protocols describe the likely methodologies used in the early-stage evaluation of Ilginatinib.
Biochemical Kinase Activity Assay for IC50 Determination
This protocol outlines a method for determining the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50).
Objective: To quantify the potency of Ilginatinib against a panel of purified kinases (e.g., JAK1, JAK3, TYK2, SRC, FYN).
Methodology:
-
Reagents and Materials:
-
Purified recombinant human kinases.
-
This compound dissolved in DMSO.
-
Kinase-specific peptide substrate.
-
ATP (radiolabeled [γ-³²P]ATP or for use in ADP-Glo™ or similar assays).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
96-well or 384-well assay plates.
-
Phosphocellulose paper or other capture medium (for radiometric assays).
-
Scintillation counter or luminescence plate reader.
-
-
Procedure:
-
A serial dilution of Ilginatinib is prepared in DMSO and then diluted in the kinase reaction buffer.
-
The purified kinase and its specific peptide substrate are added to the wells of the assay plate.
-
The Ilginatinib dilutions are added to the wells and incubated for a short period to allow for binding to the kinase.
-
The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically kept near the Michaelis-Menten constant (Km) for each specific kinase to ensure accurate competitive inhibition measurements.[2]
-
The reaction is allowed to proceed for a predetermined time at a specific temperature (e.g., 30°C).
-
The reaction is stopped (e.g., by adding a high concentration of EDTA).
-
The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity with a scintillation counter. In a non-radioactive assay like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.[3]
-
-
Data Analysis:
-
The percentage of kinase activity is calculated for each Ilginatinib concentration relative to a DMSO-only control.
-
The results are plotted as kinase activity versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[4]
-
Cellular Phosphorylation Assay
This protocol describes a method to assess the ability of Ilginatinib to inhibit the phosphorylation of downstream targets of its on- and off-target kinases within a cellular context.
Objective: To determine if Ilginatinib can inhibit the signaling pathways of JAK and Src family kinases in living cells.
Methodology:
-
Reagents and Materials:
-
Human cell lines known to have active JAK/STAT or Src signaling pathways (e.g., hematopoietic cell lines).
-
This compound.
-
Cytokines or growth factors to stimulate the pathways (e.g., EPO, TPO for JAK/STAT).
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-STAT3, STAT3, p-Src, Src).
-
Western blot or ELISA reagents.
-
-
Procedure:
-
Cells are cultured to a suitable density and then serum-starved to reduce basal signaling activity.
-
The cells are pre-treated with various concentrations of Ilginatinib for a specified time.
-
The relevant signaling pathway is stimulated by adding the appropriate cytokine or growth factor.
-
After a short stimulation period, the cells are washed and then lysed to release the cellular proteins.
-
The total protein concentration in each lysate is determined to ensure equal loading for analysis.
-
The phosphorylation status of the target proteins is assessed by Western blot or ELISA. For Western blotting, equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies. For ELISA, the lysates are added to wells coated with a capture antibody, and a detection antibody is used to quantify the amount of phosphorylated protein.[5]
-
-
Data Analysis:
-
The intensity of the bands (Western blot) or the signal (ELISA) corresponding to the phosphorylated protein is normalized to the total amount of that protein.
-
The results are expressed as a percentage of the stimulated control (no inhibitor) to determine the dose-dependent inhibitory effect of Ilginatinib.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On- and off-target signaling pathways of Ilginatinib.
Caption: Experimental workflow for determining kinase IC50 values.
Caption: Workflow for cellular phosphorylation analysis.
References
- 1. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 4. courses.edx.org [courses.edx.org]
- 5. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Ilginatinib Hydrochloride: A Deep Dive into its Mechanism of Action and Impact on the JAK/STAT Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ilginatinib hydrochloride (formerly NS-018) is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1] By competitively binding to the ATP-binding site of JAK2, ilginatinib effectively blocks the phosphorylation of downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription (STAT) proteins. This inhibition of the JAK/STAT signaling pathway is critical, as aberrant activation of this pathway is a known driver in various myeloproliferative neoplasms (MPNs), including myelofibrosis.[2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its effects on the JAK/STAT pathway, and a summary of its preclinical and clinical findings. Detailed experimental protocols and visual diagrams are included to provide a thorough resource for the scientific community.
Introduction to the JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a crucial cellular communication route. This pathway transmits information from extracellular cytokine and growth factor signals to the nucleus, leading to the regulation of gene transcription.[3] The core components of this pathway are JAKs, a family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), and STATs, a family of transcription factors.[3]
Under normal physiological conditions, the binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, the JAKs phosphorylate the recruited STATs, leading to their dimerization and translocation into the nucleus, where they modulate the expression of target genes involved in cell proliferation, differentiation, and survival. Dysregulation of the JAK/STAT pathway, often through mutations like JAK2V617F, leads to constitutive activation and is a hallmark of many myeloproliferative neoplasms.[1]
Mechanism of Action of this compound
This compound is a highly selective inhibitor of JAK2.[2] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of JAK2, which includes the constitutively active JAK2V617F mutant form.[1] This blockade prevents the autophosphorylation and activation of JAK2, thereby inhibiting the subsequent phosphorylation and activation of downstream STAT proteins, particularly STAT3 and STAT5.[2][4] The inhibition of this signaling cascade ultimately leads to the induction of apoptosis in tumor cells.[1]
Kinase Selectivity
Ilginatinib demonstrates significant selectivity for JAK2 over other JAK family members, which is a critical attribute for minimizing off-target effects. This selectivity has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
| Kinase | IC50 (nM) | Fold Selectivity vs. JAK2 |
| JAK2 | 0.72 | 1 |
| JAK1 | 33 | ~46 |
| JAK3 | 39 | ~54 |
| TYK2 | 22 | ~31 |
| Data sourced from MedChemExpress and Selleck Chemicals.[2][5] |
Preclinical and Clinical Data
In Vitro and In Vivo Preclinical Studies
Preclinical studies have demonstrated the potent anti-proliferative activity of ilginatinib in cell lines harboring the JAK2V617F mutation.[2] In a murine model of myelofibrosis driven by the JAK2V617F mutation, ilginatinib treatment led to a reduction in splenomegaly and improved survival.[6] Furthermore, ilginatinib has been shown to suppress the formation of colony-forming units (CFU) from bone marrow mononuclear cells derived from patients with myelodysplastic syndrome (MDS).[2]
Clinical Trial Data
A Phase I/II clinical trial (NCT01423851) was conducted to evaluate the safety, tolerability, and efficacy of ilginatinib in patients with myelofibrosis.[7] The Phase I dose-escalation portion of the study included 48 patients, 48% of whom had prior treatment with a JAK inhibitor.[2]
Table 2: Efficacy Results from the Phase I Portion of the NCT01423851 Trial
| Efficacy Endpoint | Result |
| ≥50% reduction in palpable spleen size | Achieved in 56% of patients |
| ≥50% reduction in palpable spleen size (prior JAKi treatment) | Achieved in 47% of patients |
| Improvement in bone marrow fibrosis grade (after 3 cycles) | Observed in 37% of evaluable patients (11/30) |
| Data sourced from Verstovsek et al. (2016).[2] |
The most common drug-related hematologic adverse events were thrombocytopenia and anemia, while the most frequent non-hematologic adverse events were dizziness and nausea.[2] Based on these findings, a dose of 300 mg once daily was selected for the Phase II portion of the study.[2]
A subsequent Phase 2b, open-label, randomized, controlled study (NCT04854096) is currently underway to further assess the efficacy and safety of ilginatinib compared to the best available therapy in patients with myelofibrosis and severe thrombocytopenia.[8]
Signaling Pathway and Experimental Workflow Diagrams
The JAK/STAT Signaling Pathway and the Role of Ilginatinib
The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of intervention for this compound.
Caption: The JAK/STAT signaling cascade and ilginatinib's inhibitory action.
Experimental Workflow: In Vitro JAK2 Kinase Inhibition Assay
The following diagram outlines a typical workflow for determining the IC50 value of ilginatinib against JAK2 using a fluorescence resonance energy transfer (FRET)-based assay.
Caption: Workflow for an in vitro JAK2 kinase inhibition assay.
Detailed Experimental Protocols
In Vitro JAK2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from the Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay.[5]
Objective: To determine the IC50 value of this compound for the JAK2 kinase.
Materials:
-
This compound
-
Recombinant JAK2 enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase Buffer A (5X)
-
DMSO
-
384-well microplates
-
FRET-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution by diluting the 5X stock with distilled water.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in 1X Kinase Buffer A.
-
Prepare a 3X kinase/antibody mixture in 1X Kinase Buffer A.
-
Prepare a 3X tracer solution in 1X Kinase Buffer A.
-
-
Assay Protocol:
-
Add 5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the ilginatinib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for Inhibition of STAT3 Phosphorylation
This protocol is a general guideline for assessing the inhibition of STAT3 phosphorylation in a cellular context.[1][9]
Objective: To determine the effect of this compound on STAT3 phosphorylation in a JAK2-dependent cell line.
Materials:
-
JAK2-dependent cell line (e.g., HEL 92.1.7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed the cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total STAT3 and β-actin as loading controls.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT3 signal to the total STAT3 and β-actin signals.
-
Compare the levels of phosphorylated STAT3 in ilginatinib-treated cells to the vehicle control.
-
Colony-Forming Unit (CFU) Assay
This protocol is based on general procedures for CFU assays in the context of myelodysplastic syndromes.[3][10]
Objective: To assess the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.
Materials:
-
Bone marrow mononuclear cells (BMMCs) from MDS patients
-
This compound
-
MethoCult™ medium (e.g., H4435 Enriched)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
35 mm culture dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Isolate BMMCs from bone marrow aspirates using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with IMDM containing 2% FBS.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
Cell Plating:
-
Resuspend the BMMCs in IMDM with 2% FBS at the desired concentration.
-
Add the cell suspension and this compound (at various concentrations) or vehicle control to the MethoCult™ medium.
-
Vortex the mixture thoroughly to ensure a homogenous cell suspension.
-
Dispense the cell mixture into 35 mm culture dishes.
-
-
Incubation:
-
Place the culture dishes in a humidified incubator at 37°C with 5% CO2 for 14 days.
-
-
Colony Scoring:
-
After the incubation period, identify and count the different types of colonies (e.g., CFU-GM, BFU-E) under an inverted microscope based on their morphology.
-
-
Data Analysis:
-
Compare the number of colonies in the ilginatinib-treated dishes to the vehicle control to determine the inhibitory effect on colony formation.
-
Conclusion
This compound is a potent and selective JAK2 inhibitor that demonstrates significant promise in the treatment of myeloproliferative neoplasms by effectively targeting the dysregulated JAK/STAT signaling pathway. Its high selectivity for JAK2 may offer a favorable safety profile compared to less selective JAK inhibitors. The preclinical and early clinical data are encouraging, showing meaningful clinical activity in patients with myelofibrosis, including those previously treated with other JAK inhibitors. The ongoing Phase 2b clinical trial will provide further insights into the efficacy and safety of ilginatinib in this patient population. The detailed experimental protocols provided in this guide offer a valuable resource for researchers working to further elucidate the molecular mechanisms and therapeutic potential of ilginatinib and other JAK inhibitors.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of NS-018 Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]
- 9. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
Methodological & Application
Ilginatinib Hydrochloride: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilginatinib hydrochloride (formerly NS-018) is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2][3] Dysregulation of the JAK2 signaling pathway is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including myelofibrosis (MF).[4] this compound targets the constitutively active JAK2 V617F mutation, which is prevalent in a majority of patients with MPNs.[3] Preclinical in vivo studies have demonstrated the efficacy of Ilginatinib in various mouse models of MPN, leading to its investigation in clinical trials for the treatment of myelofibrosis, particularly in patients with severe thrombocytopenia.[1] This document provides detailed in vivo experimental protocols for evaluating the efficacy, pharmacokinetics, and toxicology of this compound, based on published preclinical data.
Mechanism of Action: JAK2-STAT Signaling Pathway
This compound is an ATP-competitive inhibitor of JAK2.[5] In normal cellular signaling, the binding of cytokines to their receptors leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival. In MPNs, the JAK2 V617F mutation leads to constitutive activation of JAK2, resulting in uncontrolled cell growth and the clinical manifestations of the disease. This compound selectively inhibits this aberrant JAK2 activity, thereby blocking the downstream signaling cascade.
Caption: JAK2-STAT Signaling Pathway and the inhibitory action of Ilginatinib.
In Vivo Efficacy Evaluation
Ba/F3-JAK2V617F Cell-Inoculated Mouse Model
This model provides a rapid assessment of the in vivo efficacy of Ilginatinib against cells expressing the constitutively active JAK2 V617F mutation.
2.1.1. Experimental Protocol
Caption: Workflow for the Ba/F3-JAK2V617F xenograft model.
Methodology:
-
Cell Culture: Maintain Ba/F3 cells expressing the human JAK2 V617F mutation in appropriate culture medium supplemented with growth factors.
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice), typically 6-8 weeks old. Allow for a minimum of one week of acclimatization.
-
Cell Inoculation: Harvest Ba/F3-JAK2V617F cells during the logarithmic growth phase. Prepare a single-cell suspension in a sterile, buffered solution (e.g., PBS). Intravenously inject approximately 1 x 10^6 cells per mouse.
-
Drug Formulation and Administration: Prepare this compound in a suitable vehicle, such as 0.5% methylcellulose. Administer this compound orally (p.o.) via gavage, typically twice daily.
-
Dosing Regimen: Administer a range of doses (e.g., 12.5, 25, 50, 100 mg/kg) to different cohorts of mice. A vehicle control group should be included.
-
Efficacy Assessment:
-
Survival: Monitor the mice daily for signs of morbidity and mortality. Record survival data to generate Kaplan-Meier survival curves.
-
Splenomegaly: At the end of the study or upon euthanasia, carefully excise and weigh the spleens.
-
2.1.2. Efficacy Data
| Dose (mg/kg, p.o., b.i.d.) | Outcome | Result |
| 12.5 | Survival | Statistically significant prolongation of survival compared to vehicle. |
| 25 | Survival | Statistically significant prolongation of survival compared to vehicle. |
| 50 | Survival | Statistically significant prolongation of survival compared to vehicle. |
| 100 | Survival | All mice were still alive on day 25, while all vehicle-treated mice had died by day 19. |
| 1.5 | Spleen Weight | Significant reduction in splenomegaly compared to vehicle. |
| 50 | Spleen Weight | Spleen weight and appearance were similar to those of uninoculated control mice. |
Data summarized from preclinical studies.
JAK2V617F Transgenic Mouse Model
This model more closely recapitulates the chronic nature of myeloproliferative neoplasms.
2.2.1. Experimental Protocol
Caption: Workflow for the JAK2V617F transgenic mouse model study.
Methodology:
-
Animal Model: Employ transgenic mice expressing the JAK2 V617F mutation.[6][7] Age- and sex-matched wild-type littermates can be used as controls.
-
Drug Administration: Administer this compound orally, typically twice daily on weekdays.
-
Dosing Regimen: Treat cohorts of mice with different doses of Ilginatinib (e.g., 25 and 50 mg/kg) and a vehicle control.
-
Efficacy Assessment:
-
Hematological Parameters: Collect peripheral blood samples at regular intervals to monitor red blood cell counts, white blood cell counts, and platelet counts.
-
Splenomegaly and Hepatomegaly: Monitor for the development of enlarged spleens and livers. At the study endpoint, excise and weigh these organs.
-
Histopathology: Perform histological analysis of the spleen and bone marrow to assess for extramedullary hematopoiesis and bone marrow fibrosis.
-
Nutritional Status: Monitor body weight and serum total cholesterol levels as indicators of overall health.
-
Survival: Record long-term survival data.
-
2.2.2. Efficacy Data
| Dose (mg/kg, p.o., b.i.d.) | Outcome | Result |
| 25 | Leukocytosis, Hepatosplenomegaly, Extramedullary Hematopoiesis | Significant reduction. |
| 50 | Leukocytosis, Hepatosplenomegaly, Extramedullary Hematopoiesis | Significant reduction. |
| 50 | Nutritional Status | Improvement in body weight and total cholesterol. |
| 50 | Survival | Statistically significant prolongation of survival over a 24-week study. |
Data summarized from preclinical studies.[8]
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
3.1. Experimental Protocol
Methodology:
-
Animal Models: Conduct studies in at least two species, typically rats and mice.
-
Dosing: Administer this compound via both intravenous (IV) and oral (PO) routes to determine bioavailability.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of Ilginatinib.
-
Pharmacokinetic Parameters: Calculate key PK parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Bioavailability (%F)
-
3.2. Expected Pharmacokinetic Profile
Based on data from other JAK2 inhibitors and early clinical data for Ilginatinib, the following profile can be anticipated:
| Parameter | Expected Value | Reference |
| Tmax | 1-2 hours | [9] |
| Metabolism | Primarily hepatic (e.g., via CYP enzymes) | [8] |
| Excretion | Primarily in feces | [8] |
Note: Specific preclinical PK data for Ilginatinib is not publicly available. The table is based on the general characteristics of similar compounds and early clinical findings.
Toxicology Studies
Toxicology studies are crucial for identifying potential adverse effects and determining the safety profile of this compound.
4.1. Experimental Protocol
Methodology:
-
Maximum Tolerated Dose (MTD) Study:
-
Administer single, escalating doses of Ilginatinib to small groups of animals.
-
Monitor for clinical signs of toxicity, body weight changes, and mortality.
-
The MTD is defined as the highest dose that does not cause unacceptable toxicity.[10]
-
-
Repeated-Dose Toxicology Study:
-
Administer Ilginatinib daily for a specified duration (e.g., 28 days) at doses up to the MTD.
-
Monitor clinical signs, body weight, food and water consumption.
-
Perform comprehensive hematology and clinical chemistry analysis.
-
Conduct gross necropsy and histopathological examination of major organs.
-
4.2. Potential Toxicities
Based on the mechanism of action of JAK2 inhibitors, the following potential toxicities should be monitored:
| Organ System | Potential Adverse Effect | Rationale |
| Hematologic | Anemia, Thrombocytopenia, Neutropenia | Inhibition of JAK2-mediated hematopoiesis. |
| Gastrointestinal | Nausea, Diarrhea | Common off-target effect of kinase inhibitors. |
Thrombocytopenia has been identified as a dose-limiting toxicity for other JAK2 inhibitors like ruxolitinib.[4]
Conclusion
The in vivo experimental protocols outlined in this document provide a framework for the preclinical evaluation of this compound. The Ba/F3-JAK2V617F cell-inoculated model offers a rapid assessment of efficacy, while the JAK2V617F transgenic mouse model allows for the study of long-term effects in a more disease-relevant context. Pharmacokinetic and toxicology studies are essential for characterizing the ADME and safety profile of the compound. The promising preclinical data for this compound, demonstrating its ability to prolong survival and ameliorate disease phenotypes in mouse models of myeloproliferative neoplasms, has supported its advancement into clinical development.
References
- 1. NS-018, an Investigational Treatment for Myelofibrosis, Receives Orphan Drug Designation from the European Commission [prnewswire.com]
- 2. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of NS-018 Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]
- 3. nippon-shinyaku.co.jp [nippon-shinyaku.co.jp]
- 4. Therapy with JAK2 inhibitors for Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
Application Notes: Cell-Based Assays with Ilginatinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilginatinib hydrochloride (also known as NS-018) is a potent and selective, ATP-competitive small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2][3] It demonstrates significant selectivity for JAK2 over other JAK-family kinases like JAK1, JAK3, and TYK2.[1][4] The primary molecular target of Ilginatinib is the JAK2/STAT signaling pathway, which is a crucial regulator of hematopoiesis and immune responses.[5] Dysregulation of this pathway, often due to mutations like JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs).[2][5] Ilginatinib has shown efficacy in preclinical models by inhibiting the proliferation of cells with constitutively activated JAK2 and suppressing the downstream signaling cascade.[2][4]
These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound using common cell-based assays, including the assessment of cell viability, apoptosis induction, and target engagement through western blot analysis of protein phosphorylation.
Mechanism of Action & Signaling Pathway
Ilginatinib exerts its therapeutic effect by inhibiting the JAK/STAT signaling pathway. This pathway is typically activated by cytokines and growth factors binding to their corresponding receptors, leading to receptor dimerization and the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival.[6]
Ilginatinib, as an ATP-competitive inhibitor, specifically targets JAK2, preventing the phosphorylation and activation of downstream STAT proteins, primarily STAT3 and STAT5, thereby inhibiting aberrant cell growth.[2][5]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against various kinases and in cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.[7][8]
| Target | IC50 Value | Assay Type | Reference |
| JAK2 | 0.72 nM | Enzymatic | [1][4] |
| JAK1 | 33 nM | Enzymatic | [1][4] |
| JAK3 | 39 nM | Enzymatic | [1][4] |
| TYK2 | 22 nM | Enzymatic | [1][4] |
| JAK2V617F or MPLW515L mutant cells | 11 - 120 nM | Cell-based | [4] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for conducting cell-based assays with this compound.
Cell Viability Assay Protocol (MTS/CCK-8)
This protocol determines the effect of Ilginatinib on cell proliferation and viability.
Materials:
-
Target hematopoietic cell line (e.g., SET-2, HEL)
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom cell culture plates
-
This compound, dissolved in DMSO
-
CellTiter 96 AQueous One Solution (Promega) or Cell Counting Kit-8 (CCK-8)
-
Multichannel pipette
-
Microplate reader (490 nm for MTS, 450 nm for CCK-8)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[9]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cells to attach and resume growth.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range might be 1 nM to 10 µM. Include a DMSO vehicle control (at the same final concentration as the highest Ilginatinib dose, typically <0.1%).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared Ilginatinib dilutions or vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[10][11]
-
Viability Assessment: Add 20 µL (for MTS) or 10 µL (for CCK-8) of the viability reagent to each well.[12]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of viability against the logarithm of Ilginatinib concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay Protocol (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by Ilginatinib using flow cytometry.
Materials:
-
Target cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[13]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1-2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treatment: Treat cells with Ilginatinib at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[13]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13][14]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Differentiate cell populations:
Western Blot Analysis of STAT Phosphorylation
This protocol assesses target engagement by measuring the phosphorylation status of STAT3 or STAT5.
Materials:
-
Target cell line
-
This compound
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[15]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBS-T is recommended for phospho-proteins)[15][16]
-
Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-total STAT3, anti-phospho-STAT5 (Tyr694), anti-total STAT5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Blot imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Ilginatinib (e.g., at IC50 concentration) for a short duration (e.g., 1-4 hours) to observe direct effects on signaling. Include an untreated or vehicle-treated control.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using supplemented RIPA buffer.[15]
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature to prevent non-specific antibody binding.[15][16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) diluted in blocking buffer overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., total STAT3) to normalize the phosphorylation signal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. ilginatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. Malignant JAK-signaling: at the interface of inflammation and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Cell viability assay [bio-protocol.org]
- 12. Cell viability assay [bio-protocol.org]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. kumc.edu [kumc.edu]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Ilginatinib Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Ilginatinib hydrochloride in cell culture experiments. Ilginatinib is a potent, ATP-competitive inhibitor of Janus-associated kinase 2 (JAK2) and Src-family kinases, with high selectivity for JAK2.[1][2][3] It is a valuable tool for studying cellular signaling pathways and for the development of targeted cancer therapies.
Physicochemical and Solubility Data
Proper dissolution is critical for accurate and reproducible experimental results. The following table summarizes the solubility of this compound in common laboratory solvents. It is highly recommended to use dimethyl sulfoxide (DMSO) for the preparation of stock solutions.[4][5]
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 60 - 85 | 140.88 - 199.58 | Sonication is recommended to facilitate dissolution.[5][6] |
| Ethanol | 10 | 23.48 | |
| Water | 2 | 4.7 | Sonication is recommended.[5] Note: solubility is limited. |
Note: The actual solubility may vary slightly between different batches of the compound.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated micropipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 425.89 g/mol ), weigh out 0.426 mg of the compound.
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO. For a 10 mM solution, add 1 mL of DMSO for every 0.426 mg of compound.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[5] Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional): If preparing a large volume of stock solution that will be used over an extended period, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
-
Preparation of Working Solutions for Cell Culture
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution:
-
Dilute the stock solution to the desired final concentration in your cell culture medium. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium).
-
It is crucial to maintain the final DMSO concentration in the cell culture medium at a low, non-toxic level, typically below 0.5%, as higher concentrations can affect cell viability and experimental outcomes.[7]
-
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube.
-
Application: Add the freshly prepared working solution to your cell cultures.
Mechanism of Action: Signaling Pathway
This compound is a potent inhibitor of the JAK2 signaling pathway.[1] The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine and growth factor signaling. The JAK/STAT (Signal Transducer and Activator of Transcription) pathway plays a key role in hematopoiesis and immune response.[1] Mutations in JAK2, such as the V617F mutation, lead to constitutive activation of the kinase and dysregulated cell growth, which is a hallmark of myeloproliferative neoplasms.[1] Ilginatinib also demonstrates inhibitory activity against Src-family kinases.[3][4]
References
- 1. Facebook [cancer.gov]
- 2. ilginatinib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. selleck.co.jp [selleck.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ilginatinib Hydrochloride in Mouse Models of Myelofibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of ilginatinib hydrochloride (formerly known as NS-018), a potent and selective JAK2 inhibitor, in preclinical mouse models of myelofibrosis (MF).[1][2][3][4][5][6] Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and constitutional symptoms, often driven by mutations in the JAK-STAT signaling pathway.[5][7] this compound has demonstrated efficacy in reducing disease burden in various preclinical models.[2][8]
Mechanism of Action
Ilginatinib is a highly active and orally bioavailable inhibitor of Janus kinase 2 (JAK2).[1][2][3] It exhibits high selectivity for JAK2 over other JAK family members, including JAK1, JAK3, and Tyk2.[1][2][3] The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune responses.[9][10][11][12] In myelofibrosis, mutations such as JAK2V617F lead to constitutive activation of the JAK-STAT pathway, driving the overproduction of blood cells and the development of fibrosis.[9][11][13] this compound acts by competitively inhibiting the ATP-binding site of JAK2, thereby blocking downstream signaling cascades, including the phosphorylation of STAT proteins.[2][14] This inhibition leads to reduced proliferation of malignant hematopoietic cells and a decrease in the inflammatory cytokines that contribute to myelofibrosis.
Dosage and Administration in Mouse Models
This compound is orally bioavailable and has been shown to be effective in various mouse models of myelofibrosis. The following table summarizes the reported dosages and their effects.
| Mouse Model | Dosage | Administration Route | Key Findings |
| Ba/F3-JAK2V617F Disease Model | 12.5, 25, 50, 100 mg/kg | Oral gavage, twice daily | Potently prolonged survival and reduced splenomegaly.[2][3] |
| JAK2V617F Transgenic Mice | 25, 50 mg/kg | Oral gavage | Significantly reduced leukocytosis, hepatosplenomegaly, and extramedullary hematopoiesis; improved nutritional status and prolonged survival.[2] |
| JAK2V617F Bone Marrow Transplantation Model | 50 mg/kg | Oral gavage, twice a day for 40 days | Reduced leukocytosis and splenomegaly, improved bone marrow fibrosis, and prolonged survival without decreasing erythrocyte or platelet counts.[8] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in mouse models of myelofibrosis.
Protocol 1: Generation of a JAK2V617F Bone Marrow Transplantation (BMT) Mouse Model
This protocol describes the generation of a widely used mouse model that recapitulates key features of human myelofibrosis.[8][13]
Materials:
-
Donor mice (e.g., CD45.2+)
-
Recipient mice (e.g., CD45.1+, to distinguish donor and recipient cells)
-
Retroviral vector encoding JAK2V617F
-
5-Fluorouracil (5-FU)
-
Standard cell culture reagents
-
Flow cytometry reagents
Procedure:
-
Donor Mouse Preparation: Treat donor mice with 5-FU (150 mg/kg, intraperitoneal injection) to stimulate hematopoietic stem and progenitor cell proliferation.
-
Bone Marrow Harvest: Five days after 5-FU treatment, euthanize donor mice and harvest bone marrow from femurs and tibias.
-
Retroviral Transduction: Transduce the harvested bone marrow cells with the JAK2V617F-expressing retrovirus.
-
Recipient Mouse Preparation: Lethally irradiate recipient mice to ablate their native hematopoietic system.
-
Bone Marrow Transplantation: Inject the transduced donor bone marrow cells into the tail vein of the irradiated recipient mice.
-
Engraftment Monitoring: Monitor the engraftment of donor cells by flow cytometry analysis of peripheral blood, distinguishing between CD45.1+ and CD45.2+ cells.
Protocol 2: this compound Treatment and Efficacy Evaluation
This protocol outlines the steps for treating myelofibrosis mouse models with this compound and assessing its therapeutic efficacy.
Materials:
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Equipment for blood collection and analysis
-
Histology reagents (for spleen and bone marrow analysis)
Procedure:
-
Treatment Initiation: Once the myelofibrotic phenotype is established in the BMT mice (typically 4-6 weeks post-transplantation), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control via oral gavage twice daily.[8]
-
Monitoring:
-
Body Weight and Clinical Signs: Monitor the mice daily for changes in body weight, activity levels, and other signs of distress.
-
Peripheral Blood Counts: Perform complete blood counts (CBCs) weekly or bi-weekly to assess white blood cell, red blood cell, and platelet levels.
-
Spleen Size: Palpate the spleens weekly to monitor for changes in size.
-
-
Endpoint Analysis (after a defined treatment period, e.g., 40 days): [8]
-
Euthanasia and Organ Collection: Euthanize the mice and collect spleens, femurs, and peripheral blood.
-
Spleen Weight: Weigh the spleens to quantify splenomegaly.
-
Histopathology: Fix spleens and femurs in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) and reticulin staining to assess tissue architecture and bone marrow fibrosis.
-
Flow Cytometry: Analyze bone marrow and spleen cells for hematopoietic cell populations and the presence of JAK2V617F-expressing cells.
-
Concluding Remarks
This compound is a promising therapeutic agent for myelofibrosis, with a well-defined mechanism of action targeting the underlying pathophysiology of the disease. The provided protocols and dosage information serve as a guide for researchers to design and execute preclinical studies to further evaluate the efficacy and safety of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel treatments for myelofibrosis.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF NS-018 VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of NS-018 Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]
- 6. biospace.com [biospace.com]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Leveraging JAK-STAT regulation in myelofibrosis to improve outcomes with allogeneic hematopoietic stem-cell transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Murine Models of Myelofibrosis [mdpi.com]
- 14. ilginatinib | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
Application Note: Western Blot Protocol for Analyzing p-STAT3 (Tyr705) Inhibition by Ilginatinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical cytoplasmic transcription factor involved in cellular proliferation, survival, and differentiation.[1][2] The activation of STAT3 is primarily mediated by Janus kinases (JAKs).[2][3] Upon stimulation by cytokines or growth factors, JAKs phosphorylate STAT3 at the tyrosine 705 (Y705) residue.[1][3][4] This phosphorylation event is crucial, leading to STAT3 dimerization, translocation to the nucleus, and subsequent binding to DNA to initiate the transcription of target genes.[1][4] Constitutive activation of the JAK/STAT3 pathway is a hallmark of various cancers, making it a key target for therapeutic intervention.[1][5][6]
Ilginatinib (NS-018) is a potent and highly selective, orally bioavailable inhibitor of JAK2.[7][8] By targeting JAK2, Ilginatinib effectively blocks the upstream kinase responsible for STAT3 activation.[7] Consequently, Ilginatinib treatment is expected to suppress the phosphorylation of STAT3, thereby inhibiting its downstream signaling functions. Western blotting is a widely used and effective method to detect the phosphorylation status of STAT3 and to quantify the inhibitory effect of compounds like Ilginatinib.[1] This document provides a detailed protocol for assessing the inhibition of STAT3 phosphorylation at Tyr705 in cultured cells following treatment with Ilginatinib.
Ilginatinib Signaling Pathway
The diagram below illustrates the canonical JAK/STAT3 signaling pathway and the mechanism of action for Ilginatinib. Ilginatinib exerts its inhibitory effect by blocking the kinase activity of JAK2, which in turn prevents the phosphorylation of STAT3.
Quantitative Data Summary
The efficacy of Ilginatinib can be determined by measuring the reduction in the p-STAT3/total STAT3 ratio across a range of concentrations. The following table presents hypothetical data from a western blot experiment, illustrating a dose-dependent inhibition of STAT3 phosphorylation. A concentration of 1 µM has been shown to effectively suppress STAT3 phosphorylation.[7]
| Treatment Group | Ilginatinib Conc. (µM) | p-STAT3 (Tyr705) Intensity | Total STAT3 Intensity | Loading Control (β-Actin) Intensity | p-STAT3 / Total STAT3 Ratio (Normalized to Control) |
| Vehicle Control | 0 (DMSO) | 1.00 | 0.98 | 1.01 | 1.00 |
| Ilginatinib | 0.1 | 0.72 | 1.01 | 0.99 | 0.70 |
| Ilginatinib | 0.5 | 0.34 | 0.97 | 1.02 | 0.34 |
| Ilginatinib | 1.0 | 0.15 | 0.99 | 0.98 | 0.15 |
| Ilginatinib | 5.0 | 0.04 | 0.96 | 1.00 | 0.04 |
Experimental Protocol
This protocol details the steps for treating cells with Ilginatinib and subsequently performing a western blot to detect p-STAT3 (Tyr705).
Materials and Reagents
-
Cell Lines: A cell line with constitutively active STAT3 (e.g., DU145, HepG2) or a line that can be stimulated with a cytokine (e.g., HeLa cells stimulated with Oncostatin M).[1][9]
-
Ilginatinib (NS-018): Prepare stock solutions in DMSO and store at -80°C.[7]
-
Primary Antibodies:
-
Secondary Antibodies:
-
Anti-rabbit IgG, HRP-linked Antibody (e.g., Cell Signaling Technology, #7074).
-
Anti-mouse IgG, HRP-linked Antibody (e.g., Cell Signaling Technology, #7076).[1]
-
-
Buffers and Reagents:
-
Cell culture medium (appropriate for the chosen cell line).
-
Phosphate Buffered Saline (PBS).[1]
-
Lysis Buffer (RIPA or similar) supplemented with Protease and Phosphatase Inhibitor Cocktails immediately before use.[1][10][11]
-
Protein Assay Reagent (e.g., BCA or Bradford).[1]
-
Laemmli Sample Buffer (4X).
-
Tris-Glycine-SDS Running Buffer.[1]
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.[12]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T).[1][10]
-
Wash Buffer: TBS-T.
-
Enhanced Chemiluminescence (ECL) Substrate.[1]
-
Stripping Buffer (if re-probing the same membrane).[12]
-
Experimental Workflow Diagram
Detailed Methodology
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours if cytokine stimulation is required.
-
Prepare working concentrations of Ilginatinib in the appropriate cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the medium and add the Ilginatinib-containing medium or vehicle control to the cells. Incubate for the desired time (e.g., 2, 6, or 24 hours).
-
If applicable, stimulate cells with a cytokine (e.g., IL-6, Oncostatin M) for a short period (e.g., 15-30 minutes) before harvesting to induce STAT3 phosphorylation.[9][10]
-
-
Protein Extraction (Cell Lysis):
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate PBS completely. Add 100-150 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new clean tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an 8-10% SDS-polyacrylamide gel. Include a protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Wash the membrane briefly with TBS-T.
-
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature with gentle agitation.[10] (Note: BSA is often preferred for phospho-antibodies to reduce background).
-
Incubate the membrane with the primary antibody for p-STAT3 (Tyr705) diluted in 5% BSA/TBS-T overnight at 4°C with gentle agitation. (Follow manufacturer's recommendation for dilution, typically 1:1000).
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibody diluted in 5% BSA/TBS-T for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing:
-
To normalize the p-STAT3 signal, the membrane should be probed for total STAT3 and a loading control.
-
Strip the membrane using a mild or harsh stripping buffer according to established protocols.[12]
-
Confirm removal of the previous antibodies by incubating with ECL substrate.
-
Repeat the blocking and antibody incubation steps (from step 6) for total STAT3 and then again for the loading control (e.g., β-Actin).
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT3, total STAT3, and the loading control using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-STAT3 to total STAT3 for each sample to account for any variations in total STAT3 levels.
-
Normalize this ratio to the loading control signal.
-
Finally, express the data as a percentage or fold change relative to the vehicle-treated control.
-
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 Inhibitors: Finding a Home in Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of JAK/STAT3 Expression by Acute Myeloid Leukemia-Targeted Nanoliposome for Chemotherapy Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel regulators of STAT3 activity | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ilginatinib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 9. mesoscale.com [mesoscale.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Application Notes: Ilginatinib Hydrochloride in Colony-Forming Unit (CFU) Assays
Introduction
Ilginatinib hydrochloride (formerly NS-018) is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2).[1] It exhibits significant selectivity for JAK2 over other JAK family members like JAK1, JAK3, and TYK2.[1] Ilginatinib also demonstrates inhibitory activity against Src-family kinases.[1] The JAK/STAT signaling pathway is a critical regulator of hematopoiesis, and its aberrant activation is implicated in various myeloproliferative neoplasms (MPNs) and myelodysplastic syndromes (MDS).[2][3][4][5] Ilginatinib's mechanism of action, through the inhibition of the JAK2/STAT3 pathway, makes it a valuable tool for studying hematopoietic progenitor cell proliferation and differentiation and for evaluating potential therapeutic strategies for hematological malignancies.[3][6]
The colony-forming unit (CFU) assay is the gold standard in vitro method for quantifying and assessing the function of hematopoietic stem and progenitor cells.[7][8] This assay allows for the evaluation of how specific compounds, like Ilginatinib, affect the ability of these progenitor cells to proliferate and differentiate into various hematopoietic lineages, such as erythroid (BFU-E, CFU-E), granulocyte-macrophage (CFU-GM), and multi-potential granulocyte, erythrocyte, macrophage, megakaryocyte (CFU-GEMM) colonies.[7]
These application notes provide a comprehensive overview and protocol for utilizing this compound in CFU assays to study its effects on hematopoietic progenitors.
Mechanism of Action
This compound is an ATP-competitive inhibitor of JAK2.[1] By binding to the kinase domain of JAK2, it prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[2][6] This blockade of the JAK/STAT pathway leads to a reduction in the transcription of target genes involved in cell proliferation, differentiation, and survival.[2] Studies have shown that Ilginatinib suppresses the phosphorylation of STAT3 in colony-forming cells from MDS patients.[1][6]
Applications
-
Myeloproliferative Neoplasms (MPN) Research: Ilginatinib shows potent inhibitory activity against cell lines with activating mutations like JAK2V617F, which are common in MPNs.[1]
-
Myelodysplastic Syndromes (MDS) Research: Ilginatinib preferentially suppresses the formation of CFU-GM colonies from bone marrow mononuclear cells (BMMNCs) of high-risk MDS patients compared to normal BMMNCs.[1][6]
-
Drug Discovery and Development: The CFU assay with Ilginatinib can be used to screen for and characterize novel JAK2 inhibitors.
-
Hematopoietic Stem Cell Biology: Investigate the role of the JAK2/STAT pathway in the proliferation and differentiation of normal and malignant hematopoietic progenitor cells.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72 | 1x |
| JAK1 | 33 | 46x |
| JAK3 | 39 | 54x |
| TYK2 | 22 | 31x |
| SRC | Potent Inhibition | Not specified |
| FYN | Potent Inhibition | Not specified |
Data sourced from MedChemExpress and Selleck Chemicals.[1]
Table 2: Cellular Activity of this compound in Colony-Forming Unit (CFU) Assays
| Cell Type | Assay | Concentration | Effect |
| High-Risk MDS Patient BMMNCs | CFU-GM | Dose-dependent | Decreased CFU-GM colony formation (more potent effect than in normal BMMNCs) |
| High-Risk MDS Patient BMMNCs | CFU-GM | 0.5 µM | Preferential suppression of CFU-GM formation |
| High-Risk MDS Patient Colony-Forming Cells | STAT3 Phosphorylation | 1 µM | Suppression of STAT3 phosphorylation |
| Cell lines with JAK2V617F or MPLW515L mutations | Cell Viability | 11-120 nM (IC50) | Potent inhibitory activity |
Data sourced from MedChemExpress and PubMed.[1][6]
Experimental Protocols
This section provides a detailed protocol for performing a CFU assay with this compound to assess its impact on hematopoietic progenitor cells from bone marrow.
Materials
-
This compound (store as a stock solution in DMSO at -20°C or -80°C)[1]
-
Bone Marrow Mononuclear Cells (BMMNCs) from healthy donors or patients
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MethoCult™ GF H4434 (or similar methylcellulose-based semi-solid medium containing cytokines)
-
Sterile phosphate-buffered saline (PBS)
-
35 mm culture dishes
-
Humidified incubator (37°C, 5% CO2)
-
Inverted microscope
Protocol
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of Ilginatinib from the stock solution using sterile cell culture medium (e.g., IMDM). The final concentration of DMSO in the culture should be kept below 0.1% to avoid toxicity. A vehicle control (medium with the same concentration of DMSO) must be included.
-
-
Isolation of Bone Marrow Mononuclear Cells (BMMNCs):
-
Isolate BMMNCs from fresh bone marrow aspirates using density gradient centrifugation (e.g., with Ficoll-Paque™).
-
Wash the isolated cells twice with PBS or IMDM containing 2% FBS.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Plating in Semi-Solid Medium:
-
Resuspend the BMMNCs in IMDM at a concentration of 1 x 10^6 cells/mL.
-
In a sterile tube, combine the cell suspension, the appropriate volume of Ilginatinib working solution (or vehicle control), and the MethoCult™ medium. A typical ratio is 1 part cell suspension/drug solution to 10 parts MethoCult™. Vortex the tube vigorously to ensure a homogenous mixture.
-
Let the tube stand for 5-10 minutes to allow air bubbles to rise.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell/MethoCult™ mixture into each 35 mm culture dish. Distribute the medium evenly by gently tilting and rotating the dish.
-
-
Incubation:
-
Place the culture dishes in a larger petri dish or a specialized culture dish holder along with an open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 14 days.
-
-
Colony Identification and Enumeration:
-
After 14 days of incubation, identify and count the hematopoietic colonies under an inverted microscope.
-
Colonies are typically defined as clusters of 40 or more cells.
-
Identify different colony types based on their morphology:
-
BFU-E (Burst-Forming Unit-Erythroid): Large, reddish colonies composed of multiple clusters of hemoglobinized erythroblasts.
-
CFU-GM (Colony-Forming Unit-Granulocyte/Macrophage): Dense, colorless colonies of tightly packed granulocytes and/or more dispersed macrophages.
-
CFU-GEMM (Colony-Forming Unit-Granulocyte, Erythrocyte, Macrophage, Megakaryocyte): Large, multi-lineage colonies containing both reddish erythroid components and colorless granulocyte/macrophage components.
-
-
-
Data Analysis:
-
Calculate the number of colonies of each type per dish for each concentration of Ilginatinib and the vehicle control.
-
Express the results as the mean number of colonies ± standard deviation.
-
The effect of Ilginatinib can be presented as a percentage of the vehicle control.
-
If multiple concentrations are tested, a dose-response curve can be generated to determine the IC50 value for the inhibition of each colony type.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the JAK2/STAT signaling pathway.
Experimental Workflow
Caption: Workflow for a colony-forming unit (CFU) assay with Ilginatinib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jak-stat-in-early-hematopoiesis-and-leukemia - Ask this paper | Bohrium [bohrium.com]
- 5. Frontiers | JAK-STAT in Early Hematopoiesis and Leukemia [frontiersin.org]
- 6. NS-018, a selective JAK2 inhibitor, preferentially inhibits CFU-GM colony formation by bone marrow mononuclear cells from high-risk myelodysplastic syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Ilginatinib Hydrochloride in Primary Cell Culture from Myeloproliferative Neoplasm (MPN) Patients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic disorders characterized by the overproduction of one or more types of blood cells. A key driver in many MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), is the constitutive activation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, frequently due to a mutation in the JAK2 gene (JAK2V617F).[1]
Ilginatinib hydrochloride (also known as NS-018) is a potent and selective, orally bioavailable small molecule inhibitor of JAK2.[1][2] It also demonstrates inhibitory activity against Src-family kinases.[1] Ilginatinib has shown preferential activity against cells expressing constitutively activated JAK2, making it a promising therapeutic candidate for MPNs.[1] These application notes provide detailed protocols for the use of this compound in primary cell cultures derived from MPN patients to evaluate its biological effects and therapeutic potential.
Mechanism of Action
This compound competitively binds to the ATP-binding site of the JAK2 kinase, including the JAK2V617F mutant, thereby inhibiting its phosphorylation activity.[1] This blockade prevents the downstream phosphorylation and activation of STAT proteins, primarily STAT3 and STAT5, which are crucial for the transcription of genes involved in cell proliferation, differentiation, and survival.[1] The inhibition of the JAK2/STAT pathway ultimately leads to the suppression of uncontrolled cell growth and the induction of apoptosis in malignant hematopoietic cells.[1]
Figure 1: Ilginatinib's inhibition of the JAK/STAT pathway.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound.
Table 1: Ilginatinib (NS-018) Kinase Inhibitory Activity [1][3]
| Kinase | IC₅₀ (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72 | - |
| JAK1 | 33 | 46-fold |
| JAK3 | 39 | 54-fold |
| Tyk2 | 22 | 31-fold |
Table 2: Ilginatinib (NS-018) Anti-proliferative Activity in Hematopoietic Cell Lines [1]
| Cell Line | Driver Mutation | IC₅₀ (nM) |
| Ba/F3-TEL-JAK2 | TEL-JAK2 fusion | 11 |
| HEL 92.1.7 | JAK2V617F | 120 |
| Ba/F3-MPLW515L | MPLW515L | 43 |
Table 3: Effect of Ilginatinib (NS-018) on Colony Formation from Primary MPN Patient Cells [1]
| Cell Source | Assay Type | Ilginatinib (NS-018) Effect |
| Polycythemia Vera Patient Peripheral Blood Mononuclear Cells | Erythroid Colony Formation (BFU-E) | Significantly greater inhibition compared to healthy controls (P=0.011) |
| Myelodysplastic Syndrome Patient Bone Marrow Mononuclear Cells | Granulocyte-Macrophage Colony Formation (CFU-GM) | Preferential suppression at 0.5 µM |
Experimental Protocols
Protocol 1: Isolation of Mononuclear Cells (MNCs) from MPN Patient Bone Marrow or Peripheral Blood
This protocol describes the isolation of MNCs, which can be used for various downstream assays or for the enrichment of CD34+ hematopoietic stem and progenitor cells.
Materials:
-
Bone marrow aspirate or peripheral blood from MPN patients collected in heparinized tubes.
-
Ficoll-Paque PLUS (or similar density gradient medium).
-
Phosphate-buffered saline (PBS), sterile.
-
Fetal bovine serum (FBS).
-
50 mL conical tubes.
-
Serological pipettes.
-
Centrifuge.
-
Hemocytometer or automated cell counter.
-
Trypan blue solution.
Procedure:
-
Dilute the bone marrow aspirate or peripheral blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30-35 mL of the diluted sample over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, minimizing mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets).
-
Collect the distinct band of mononuclear cells at the plasma-Ficoll interface (the "buffy coat") using a sterile pipette.
-
Transfer the collected MNCs to a new 50 mL conical tube.
-
Wash the cells by adding PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in a suitable buffer or culture medium.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
Protocol 2: Culture of Primary MPN-Derived Cells
Materials:
-
Isolated MNCs or CD34+ cells from MPN patients.
-
Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640.
-
Fetal bovine serum (FBS), heat-inactivated.
-
Penicillin-Streptomycin solution.
-
Cytokine cocktail (see below for recommendations).
-
Tissue culture plates or flasks.
-
Humidified incubator (37°C, 5% CO₂).
Recommended Cytokine Cocktails for MPN Primary Cell Culture: [4][5][6][7][8]
The optimal cytokine cocktail can vary depending on the MPN subtype and the specific experimental goals. The following are general recommendations:
-
For general viability and proliferation: A cocktail of stem cell factor (SCF), thrombopoietin (TPO), and FLT3-ligand (FLT3L) is often used as a basal supplement.
-
For erythroid differentiation (relevant for PV): Erythropoietin (EPO) is a key cytokine.
-
For myeloid differentiation: Granulocyte-macrophage colony-stimulating factor (GM-CSF), granulocyte colony-stimulating factor (G-CSF), and interleukin-3 (IL-3) can be included.
-
Note: Given the inflammatory nature of MPNs, consider the baseline cytokine levels in patient samples and the potential for endogenous cytokine production by the cultured cells.
Procedure:
-
Prepare the complete culture medium by supplementing the basal medium with 10-20% FBS, 1% Penicillin-Streptomycin, and the desired cytokine cocktail.
-
Resuspend the isolated MPN primary cells in the complete culture medium.
-
Seed the cells in tissue culture plates or flasks at a density of 1 x 10⁶ cells/mL.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days by gently aspirating half of the medium and replacing it with fresh, pre-warmed complete culture medium.
Figure 2: Workflow for MPN primary cell culture and analysis.
Protocol 3: Colony-Forming Unit (CFU) Assay
This assay assesses the effect of ilginatinib on the proliferative capacity of hematopoietic progenitor cells.
Materials:
-
MPN primary cells (MNCs or CD34+ cells).
-
MethoCult™ medium (e.g., H4434 Classic or SF H4230).
-
This compound stock solution.
-
Sterile 35 mm culture dishes.
-
Humidified incubator (37°C, 5% CO₂).
-
Inverted microscope.
Procedure:
-
Prepare a cell suspension of MPN primary cells at a concentration of 1 x 10⁵ cells/mL in IMDM with 2% FBS.
-
Prepare serial dilutions of this compound in the same medium.
-
In a sterile tube, combine the cell suspension with the ilginatinib dilutions (or vehicle control) and vortex gently.
-
Add the cell/drug mixture to the MethoCult™ medium at a 1:10 ratio (e.g., 0.3 mL of cells to 3 mL of MethoCult™).
-
Vortex thoroughly to ensure even distribution of cells.
-
Let the tube stand for 5-10 minutes to allow air bubbles to rise.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the MethoCult™ mixture into each 35 mm culture dish.
-
Gently rotate the dishes to spread the medium evenly.
-
Place the dishes in a larger petri dish with a water-filled dish to maintain humidity.
-
Incubate at 37°C, 5% CO₂ for 14 days.
-
After incubation, score the colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) based on their morphology using an inverted microscope.
Protocol 4: Apoptosis Assay by Annexin V Staining
This protocol details the detection of apoptosis in ilginatinib-treated MPN primary cells using flow cytometry.
Materials:
-
MPN primary cells cultured with and without ilginatinib.
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit.
-
Propidium Iodide (PI) or 7-AAD solution.
-
Binding Buffer.
-
Flow cytometer.
Procedure:
-
Culture MPN primary cells with various concentrations of this compound for 24-72 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 5: Western Blot for Phospho-STAT3 (p-STAT3)
This protocol is for assessing the inhibition of JAK2 downstream signaling by ilginatinib.
Materials:
-
MPN primary cells treated with ilginatinib.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture MPN primary cells with ilginatinib for the desired time (e.g., 2-24 hours).
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Figure 3: Logical flow from drug action to cellular outcomes.
Troubleshooting and Considerations
-
Primary Cell Viability: Primary cells are sensitive. Minimize the time between sample collection and processing. Ensure all reagents are sterile and of high quality.
-
Cytokine Concentrations: The optimal concentrations of cytokines for cell culture may need to be empirically determined for each MPN subtype and patient sample.
-
Ilginatinib Solubility: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentrations in culture medium. Ensure the final DMSO concentration is low (<0.1%) to avoid solvent-induced toxicity.
These protocols and notes provide a comprehensive guide for utilizing this compound in primary cell cultures from MPN patients. Adherence to these methodologies will facilitate the generation of reliable and reproducible data for the preclinical evaluation of this promising therapeutic agent.
References
- 1. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ilginatinib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytokine Regulation of Microenvironmental Cells in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytokines frequently implicated in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytokines frequently implicated in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokine Profiling in Myeloproliferative Neoplasms: Overview on Phenotype Correlation, Outcome Prediction, and Role of Genetic Variants | MDPI [mdpi.com]
- 8. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Ilginatinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of apoptosis induced by Ilginatinib hydrochloride, a potent and selective Janus kinase 2 (JAK2) inhibitor. The protocols and information are intended to assist in the research and development of novel cancer therapeutics.
Introduction
This compound is a small molecule inhibitor of JAK2, a key enzyme in the JAK/STAT signaling pathway that is frequently dysregulated in various malignancies, particularly myeloproliferative neoplasms.[1] By inhibiting the constitutive activation of JAK2, this compound can block downstream signaling pathways that promote cell proliferation and survival, ultimately leading to the induction of apoptosis in cancer cells.[2][3] This document outlines the principles, protocols, and data analysis for assessing this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Mechanism of Action: this compound and Apoptosis
This compound exerts its pro-apoptotic effects primarily through the inhibition of the JAK2/STAT signaling pathway. In cancer cells with activating JAK2 mutations, this pathway is constitutively active, leading to the transcription of anti-apoptotic genes. This compound's inhibition of JAK2 leads to a cascade of events that promote apoptosis:
-
Inhibition of STAT3/5 Phosphorylation: this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1]
-
Modulation of Bcl-2 Family Proteins: The inhibition of STAT3/5 activity leads to the downregulation of anti-apoptotic proteins such as Bcl-xL and the upregulation of pro-apoptotic BH3-only proteins like Bim.[2][4]
-
Activation of the Intrinsic Apoptotic Pathway: The shift in the balance of Bcl-2 family proteins towards a pro-apoptotic state results in mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of caspases.
-
Execution of Apoptosis: Activated caspases, such as caspase-3 and caspase-7, cleave a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Data Presentation
Quantitative analysis of apoptosis is crucial for evaluating the efficacy of this compound. The following tables provide a template for presenting data obtained from flow cytometry experiments.
Table 1: Dose-Dependent Effect of this compound on Apoptosis
| Ilginatinib HCl (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 4.2 ± 0.8 | 2.1 ± 0.4 |
| 50 | 62.3 ± 4.2 | 25.4 ± 2.8 | 10.1 ± 1.5 | 2.2 ± 0.6 |
| 100 | 40.1 ± 5.1 | 42.8 ± 3.9 | 15.2 ± 2.1 | 1.9 ± 0.5 |
| 500 | 15.7 ± 3.8 | 60.5 ± 5.5 | 20.3 ± 3.2 | 3.5 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments. Cells were treated with this compound for 48 hours.
Table 2: Time-Course of this compound-Induced Apoptosis
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.4 | 1.5 ± 0.2 | 0.3 ± 0.1 |
| 12 | 80.4 ± 3.1 | 12.3 ± 1.9 | 5.8 ± 0.9 | 1.5 ± 0.3 |
| 24 | 65.2 ± 4.5 | 22.7 ± 2.5 | 9.9 ± 1.3 | 2.2 ± 0.5 |
| 48 | 40.1 ± 5.1 | 42.8 ± 3.9 | 15.2 ± 2.1 | 1.9 ± 0.5 |
| 72 | 25.9 ± 4.8 | 50.3 ± 5.1 | 21.6 ± 3.7 | 2.2 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments. Cells were treated with 100 nM this compound.
Experimental Protocols
Principle of Annexin V and Propidium Iodide Staining
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[5]
Materials
-
This compound
-
Cell line of interest (e.g., a hematopoietic cell line with a JAK2 mutation)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)
-
Flow cytometer
-
Microcentrifuge tubes
Protocol for Apoptosis Analysis
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate or culture flask.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time periods (e.g., 12, 24, 48, 72 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS. Detach the cells using Trypsin-EDTA, and then neutralize the trypsin with complete medium.
-
Suspension cells: Collect the cells directly from the culture vessel.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a fresh microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Data Analysis and Interpretation
The flow cytometry data can be visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The cell population can be divided into four quadrants:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (or cells with a compromised membrane for other reasons)
The percentage of cells in each quadrant should be quantified and recorded as shown in the data presentation tables.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits JAK2, leading to apoptosis.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for analyzing apoptosis by flow cytometry.
Logical Relationship of Apoptosis Detection
Caption: Relationship between cell state and staining results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apoptosis induced by JAK2 inhibition is mediated by Bim and enhanced by the BH3 mimetic ABT-737 in JAK2 mutant human erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective regulation of Bcl-XL by a Jak kinase-dependent pathway is bypassed in murine hematopoietic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Long-Term Storage and Stability of Ilginatinib Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilginatinib hydrochloride is a potent and selective inhibitor of JAK2, a key enzyme in the JAK/STAT signaling pathway.[1] Its stability in solution is a critical factor for ensuring accurate and reproducible results in preclinical and clinical research, as well as for the development of pharmaceutical formulations. This document provides detailed application notes and protocols for assessing the long-term storage and stability of this compound solutions. The methodologies are based on general principles of pharmaceutical stability testing and information available for the compound.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁ClFN₇ | --INVALID-LINK-- |
| Molecular Weight | 425.89 g/mol | --INVALID-LINK-- |
| CAS Number | 1239358-85-0 | [1] |
| Appearance | Crystalline solid | |
| Solubility | DMSO: ≥ 60 mg/mL (≥ 140.88 mM) H₂O: ≥ 2 mg/mL (≥ 4.7 mM) (Sonication recommended) | [2] |
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity of this compound. The following are general recommendations from suppliers for storing the compound in its pure form and in solution.
| Form | Storage Temperature | Duration | Notes |
| Solid (Pure Form) | -20°C | Up to 3 years | Store in a dry, dark place. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution in DMSO | -20°C | Up to 1 month | For shorter-term storage.[1] |
| Aqueous Solution | 4°C | Short-term (prepare fresh) | For in-vivo experiments, it is recommended to prepare fresh and use the same day.[1] |
Signaling Pathway of Ilginatinib
This compound primarily targets the JAK2 kinase, thereby inhibiting the JAK/STAT signaling pathway, which is crucial for the proliferation of cells in myeloproliferative neoplasms.
Protocol for Stability Testing of this compound Solutions
This protocol outlines a comprehensive approach to evaluate the stability of this compound in solution under various stress conditions, consistent with ICH guidelines.
Experimental Workflow for Stability Assessment
Materials and Reagents
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Water, HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
Stability chambers (temperature/humidity controlled)
-
Photostability chamber
Preparation of Stock and Test Solutions
-
Stock Solution (10 mM in DMSO): Accurately weigh the required amount of this compound and dissolve it in an appropriate volume of DMSO to achieve a 10 mM concentration.
-
Working Solutions: Dilute the stock solution with the respective test media (e.g., water, PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH) to a final concentration of 100 µg/mL.
Stress Conditions and Sampling Schedule
| Stress Condition | Temperature | Humidity | Light | Sampling Time Points |
| Long-Term | 25°C | 60% RH | Ambient | 0, 1, 3, 6, 9, 12 months |
| Accelerated | 40°C | 75% RH | Ambient | 0, 1, 2, 3, 6 months |
| Refrigerated | 4°C | Ambient | Protected | 0, 3, 6, 12 months |
| Photostability | 25°C | Ambient | ICH compliant | As per ICH Q1B |
| Forced Degradation | 60°C | Ambient | Protected | 0, 24, 48, 72 hours |
Analytical Method: Stability-Indicating HPLC-UV
A reverse-phase HPLC method with UV detection is a standard approach for stability testing. The following is a representative method that should be validated for specificity, linearity, accuracy, and precision.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan (e.g., 254 nm) |
| Injection Volume | 10 µL |
Hypothetical Stability Data
The following table illustrates how quantitative data from a stability study could be presented. The values are for illustrative purposes only.
Table 1: Hypothetical Stability of this compound (100 µg/mL) in Aqueous Solution at 40°C
| Time (Weeks) | % Ilginatinib HCl Remaining | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Impurities (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 1 | 98.5 | 0.8 | 0.2 | 1.0 |
| 2 | 97.1 | 1.5 | 0.4 | 1.9 |
| 4 | 94.8 | 2.9 | 0.7 | 3.6 |
| 8 | 90.2 | 5.3 | 1.1 | 6.4 |
| 12 | 86.5 | 7.8 | 1.5 | 9.3 |
Potential Degradation Pathways
While specific degradation pathways for this compound are not publicly available, compounds with similar structures can undergo hydrolysis and oxidation. A forced degradation study as outlined in the protocol would be necessary to identify the actual degradation products.
Conclusion
The stability of this compound solutions is paramount for reliable research. Stock solutions in DMSO are stable for up to 6 months at -80°C.[1] For aqueous solutions used in experiments, fresh preparation is recommended. A comprehensive stability testing program, including forced degradation studies and long-term storage under various conditions, is essential to fully characterize the stability profile and determine an appropriate shelf-life for formulated products. The protocols and methodologies presented here provide a framework for researchers to conduct such stability assessments.
References
Troubleshooting & Optimization
Optimizing Ilginatinib hydrochloride concentration for IC50 determination
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Ilginatinib hydrochloride for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as NS-018) is an orally bioavailable small molecule inhibitor that potently and selectively targets Janus-associated kinase 2 (JAK2).[1][2][3][4] It functions as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase domain of JAK2.[5][6] This inhibition prevents the activation of JAK2 and subsequently blocks downstream signaling through the JAK/STAT pathway, which is crucial for hematopoiesis and is often dysregulated in myeloproliferative neoplasms.[4] Ilginatinib also shows inhibitory activity against Src-family kinases.[2][3][5]
Q2: What is the typical IC50 range for this compound?
The IC50 value of this compound can vary significantly depending on the specific kinase and the cell line being tested. In enzymatic assays, it is a highly potent inhibitor of JAK2 with an IC50 of approximately 0.72 nM.[2][3][5] Its selectivity for JAK2 is significantly higher than for other JAK family kinases.[2][3][5] In cell-based assays, the IC50 for cell lines with activating JAK2 mutations (e.g., JAK2V617F) or other constitutive JAK2 activation typically falls within the range of 11-120 nM.[2][3]
Q3: Which signaling pathway is most relevant to this compound's activity?
The most relevant signaling pathway for this compound's activity is the JAK/STAT pathway. Dysregulation of this pathway is a key factor in the development of various cancers, particularly myeloproliferative neoplasms.[4][7] Ilginatinib inhibits the phosphorylation of STAT3, a downstream effector in the JAK2/STAT3 signaling cascade.[2][3]
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide for IC50 Determination
This guide addresses common issues encountered during IC50 determination experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors during drug dilution or addition.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outermost wells of the plate or fill them with sterile PBS or media. |
| No dose-response curve observed | - Incorrect concentration range of Ilginatinib.- Drug instability or degradation.- Cell line is not sensitive to Ilginatinib. | - Perform a wider range of serial dilutions (e.g., from picomolar to micromolar).- Prepare fresh drug solutions for each experiment. Ilginatinib stock solutions in DMSO should be stored at -20°C or -80°C.[2][3]- Confirm that the cell line has a constitutively activated JAK2 pathway (e.g., JAK2V617F mutation). |
| IC50 value is significantly different from published data | - Differences in experimental conditions (cell density, incubation time, serum concentration).- Variation in cell line passage number or health.- Different assay method used (e.g., MTT vs. CellTiter-Glo). | - Standardize your protocol and report all experimental details. IC50 values are highly dependent on assay conditions.[8][9][10]- Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination.- Be aware that different viability assays measure different cellular parameters and can yield different IC50 values.[11][12] |
| Poor curve fit (low R² value) | - Insufficient number of data points.- Inappropriate concentration range (too narrow or too wide).- Outliers in the data. | - Use a sufficient number of concentrations to define the sigmoidal curve (typically 8-12 points).- Adjust the concentration range to capture the full dose-response from baseline to maximal inhibition.- Carefully review raw data for anomalies and consider appropriate statistical methods for outlier handling. |
Experimental Protocols
Detailed Methodology for Cell-Based IC50 Determination using MTT Assay
This protocol provides a general framework for determining the IC50 of this compound in adherent cell lines.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., SET-2, HEL)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations in the initial experiment to determine the approximate IC50.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Caption: Experimental workflow for determining the IC50 of this compound.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound Against Kinases
| Kinase | IC50 (nM) |
| JAK2 | 0.72[2][3][5] |
| JAK1 | 33[2][3][5] |
| JAK3 | 39[2][3][5] |
| TYK2 | 22[2][3][5] |
Table 2: In Vitro Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Relevant Mutation | IC50 (nM) |
| Cell lines with JAK2V617F or MPLW515L mutations | Constitutively activated JAK2 | 11-120[2][3] |
| Cell lines with TEL-JAK2 fusion gene | Constitutively activated JAK2 | 11-120[2][3] |
| Most other hematopoietic cell lines | No constitutively activated JAK2 | Minimal cytotoxicity[2][3] |
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ilginatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. onclive.com [onclive.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ilginatinib Hydrochloride In Vivo Delivery
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Ilginatinib hydrochloride in in vivo experiments. It covers common issues related to formulation and administration via oral gavage and intraperitoneal injection.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation & Solubility
Q1: My this compound is not dissolving properly. What can I do?
A1: this compound has limited solubility in aqueous solutions.[1] For in vitro stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent, with a solubility of up to 85 mg/mL.[1] However, it is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce solubility.[1][2] For in vivo preparations, a co-solvent system is typically required. Sonication may also aid in dissolution.[3] If solubility issues persist, consider the formulation protocols outlined below.
Q2: My prepared in vivo formulation is precipitating. How can I prevent this?
A2: Precipitation can occur if the drug concentration exceeds its solubility in the chosen vehicle or if the solution is stored improperly. It is highly recommended to prepare the working solution fresh on the day of the experiment.[2] If you observe precipitation, try warming the solution slightly and vortexing. For future preparations, ensure the co-solvents are added sequentially and mixed thoroughly at each step as described in the protocols. If using a suspension (like with CMC-Na), ensure it is homogenous before each administration.[1]
Q3: What are common vehicles for in vivo delivery of this compound?
A3: For oral administration, a common vehicle is 0.5% methylcellulose.[2] Another published formulation involves a multi-component system, for example, a mixture of DMSO, PEG300, Tween80, and sterile water or saline.[1][4] For intraperitoneal injections, a formulation with DMSO and corn oil has also been described.[1] The choice of vehicle depends on the experimental design and required dosage.
Q4: How should I store this compound?
A4:
-
Solid Powder: Store at 4°C, sealed and protected from moisture.[2] For long-term storage, -20°C for up to 3 years is also recommended.[3]
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[4]
-
In Vivo Working Solutions: It is strongly advised to prepare these fresh for immediate use to ensure stability and prevent precipitation.[2][4]
Administration: Oral Gavage (P.O.)
Q5: The animal is struggling excessively during oral gavage. How can I minimize stress and complications?
A5: Proper restraint is critical for a successful and safe gavage.[5] Ensure you have a firm but gentle grip, securing the animal's head to prevent movement.[6] The procedure should be performed by a skilled and practiced individual, as inexperience can increase animal stress and the risk of injury.[5][7] Using flexible plastic feeding tubes instead of rigid metal needles can also reduce the risk of esophageal perforation.[6] Some studies suggest that precoating the gavage needle with sucrose can pacify the mouse and induce swallowing, reducing stress.[7]
Q6: I think I administered the compound into the trachea. What are the signs and what should I do?
A6: Inadvertent tracheal administration is a serious complication. Signs include immediate coughing, choking, gasping for breath, or fluid bubbling from the nose.[6][8] If you observe any of these signs, stop the procedure immediately and remove the needle.[8] The animal should be returned to its cage and monitored closely for signs of respiratory distress.[5] If severe distress is observed, the animal must be euthanized immediately according to institutional guidelines.[8] To avoid this, ensure the gavage needle passes smoothly down the esophagus without resistance; if you feel resistance, you may be in the trachea.[6]
Q7: What are the potential complications of oral gavage?
A7: Complications can range from mild to severe and include esophageal trauma or perforation, aspiration pneumonia, damage to the cardiac sphincter, and gastric rupture.[5][7][9] Repeated gavage can lead to chronic irritation and inflammation of the esophagus.[7] Proper technique, correct needle size, and careful handling are essential to minimize these risks.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 4. Ilginatinib | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 5. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 6. youtube.com [youtube.com]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.fsu.edu [research.fsu.edu]
- 9. atsjournals.org [atsjournals.org]
Preventing Ilginatinib hydrochloride precipitation in media
Welcome to the technical support center for Ilginatinib hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as NS-018) is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] It functions by competing with ATP for binding to the kinase domain of JAK2, thereby preventing its activation and the subsequent downstream signaling cascade.[1][2] this compound shows significant selectivity for JAK2 over other JAK family members like JAK1, JAK3, and TYK2.[1][3] It also demonstrates inhibitory activity against Src-family kinases.[1][3] The primary signaling pathway affected is the JAK/STAT pathway, which is crucial for hematopoiesis and immune response.[4] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms, making Ilginatinib a subject of research for these conditions.[1][5]
Q2: What are the general solubility properties of this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO) but is poorly soluble in aqueous solutions like water and phosphate-buffered saline (PBS).[1][3][6] This low aqueous solubility is a common challenge when preparing working solutions in cell culture media.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.[1][6] Using fresh, high-quality DMSO is crucial as absorbed moisture can reduce the solubility of the compound.[1] The stock solution should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide: Preventing Precipitation in Media
Precipitation of this compound upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue. The following guide provides systematic steps to troubleshoot and prevent this problem.
Issue: Precipitate forms immediately upon adding the this compound DMSO stock to the cell culture medium.
Possible Causes and Solutions:
-
High Final Concentration of this compound: The concentration of the drug in the final culture medium may exceed its solubility limit in that specific medium.
-
Solution: Perform a dose-response curve to determine the lowest effective concentration. If high concentrations are necessary, consider the formulation strategies outlined below.
-
-
High Final Concentration of DMSO: While DMSO aids in initial solubilization, high concentrations can be toxic to cells.[7] A common practice is to keep the final DMSO concentration below 0.5%. However, for some sensitive cell lines, even lower concentrations (<0.1%) may be necessary.
-
Solution: Prepare a more concentrated DMSO stock solution so that a smaller volume is needed to achieve the final desired drug concentration, thus lowering the final DMSO percentage. However, be mindful of the solubility limit in DMSO.
-
-
Rapid Dilution: Adding the DMSO stock directly and quickly to the full volume of media can cause the hydrophobic compound to rapidly come out of solution.
-
Solution: Try a stepwise dilution. First, dilute the DMSO stock in a small volume of serum-free media, vortexing gently, and then add this intermediate dilution to the final volume of complete media.
-
Issue: The solution is initially clear but a precipitate forms over time during incubation.
Possible Causes and Solutions:
-
Temperature Changes: Changes in temperature between media preparation and incubation can affect solubility.[8]
-
Solution: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Ensure all manipulations are done in a sterile environment, maintaining the temperature as consistently as possible.
-
-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility over time.[9][10]
-
Solution 1: If your experimental design allows, consider reducing the serum concentration. However, be aware that this can affect cell health and proliferation.[11]
-
Solution 2: Prepare the final working solution immediately before adding it to the cells to minimize the time for potential precipitation to occur.[1]
-
-
pH of the Medium: The pH of the cell culture medium is critical for cell viability and can also influence the solubility of the compound.[12]
-
Solution: Ensure the cell culture medium is properly buffered, typically with sodium bicarbonate, and that the incubator's CO₂ level is correctly calibrated to maintain the target pH.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 35 mg/mL (82.18 mM)[3] | Use of fresh, anhydrous DMSO is recommended as moisture can decrease solubility.[1] |
| Water | 2 mg/mL (4.70 mM) | Sonication is recommended to aid dissolution.[3][6] |
| Ethanol | 10 mg/mL[13] | May require warming and/or sonication. |
| PBS | Poorly soluble | Data not readily available, but expected to be low due to its aqueous nature. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Duration | Notes |
| Powder | 4°C | Long-term | Store in a dry, dark place.[3] |
| DMSO Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| DMSO Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution gently until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for short intervals.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solution and Treatment of Cells
-
Materials: Prepared this compound stock solution, pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS), sterile tubes.
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture experiment. Ensure the final DMSO concentration remains non-toxic to your cells (typically <0.5%).
-
In a sterile tube, perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to prepare the final working solution. Add the stock solution to the medium slowly while gently vortexing.
-
Visually inspect the working solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
-
Remove the existing medium from your cultured cells and replace it with the medium containing the final concentration of this compound.
-
Include a vehicle control in your experiment, which consists of the same concentration of DMSO in the medium without the drug.
-
Return the cells to the incubator for the desired treatment period.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: this compound inhibits the JAK/STAT signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [The effect of serum concentration on the growth, proliferation and collagen secretion in mouse L929 fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. selleck.co.jp [selleck.co.jp]
Technical Support Center: Ilginatinib Hydrochloride Treatment Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell line resistance to Ilginatinib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as NS-018) is an orally bioavailable small molecule that acts as a potent and selective inhibitor of Janus-associated kinase 2 (JAK2).[1][2][3] It functions by competing with ATP for binding to the JAK2 kinase domain, including the constitutively active JAK2V617F mutant, which is commonly found in myeloproliferative neoplasms (MPNs).[2][4] This inhibition blocks the activation of downstream signaling molecules in the JAK/STAT pathway, which is crucial for hematopoiesis and cell growth.[4] Ilginatinib also shows inhibitory activity against other JAK family kinases, such as JAK1, JAK3, and TYK2, but with significantly less potency than for JAK2.[1][3] Additionally, it has been shown to inhibit Src-family kinases.[1]
Q2: My cells are showing reduced sensitivity to Ilginatinib. What are the potential mechanisms of resistance?
Resistance to tyrosine kinase inhibitors (TKIs) like Ilginatinib can arise through various mechanisms. While specific resistance mechanisms to Ilginatinib are still under investigation, based on data from other JAK2 inhibitors, potential mechanisms include:
-
Reactivation of the JAK-STAT Pathway: This is a common mechanism where cancer cells bypass the inhibitor's effect. This can occur through the formation of heterodimers between JAK2 and other JAK family members (e.g., JAK1, TYK2), leading to trans-activation and downstream signaling restoration.
-
Activation of Alternative Signaling Pathways: Cells may develop resistance by upregulating other survival pathways to compensate for the inhibition of JAK2. The MAPK/ERK pathway is a notable example that can be activated to promote cell proliferation and survival despite JAK2 blockade.
-
Mutations in the JAK2 Kinase Domain: While less commonly observed in patients treated with JAK inhibitors compared to other TKIs, secondary mutations in the JAK2 kinase domain could potentially alter the drug-binding site and reduce the efficacy of Ilginatinib.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), can actively transport the drug out of the cell, reducing its intracellular concentration and effectiveness.
Q3: Which cell lines are known to be sensitive to Ilginatinib?
Ilginatinib has shown potent inhibitory activity against cell lines that harbor constitutively activated JAK2, such as those with the JAK2V617F or MPLW515L mutations.[3] Examples of sensitive cell lines include SET-2 and Ba/F3 cells expressing JAK2V617F.[2] It generally displays minimal cytotoxicity against hematopoietic cell lines that do not have a constitutively activated JAK2 pathway.[3]
Troubleshooting Guides
Issue: Decreased Cell Death or Proliferation Inhibition After Ilginatinib Treatment
Possible Cause 1: Suboptimal Drug Concentration or Activity
-
Troubleshooting Steps:
-
Verify Drug Integrity: Ensure the this compound has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[3]
-
Confirm Working Concentration: Re-calculate the dilutions and confirm the final concentration in your culture medium. It is advisable to perform a dose-response curve to determine the IC50 in your specific cell line.
-
Check Media Components: Some components in the cell culture media, such as high serum concentrations, may interfere with drug activity. Consider testing the drug in media with reduced serum if appropriate for your cell line.
-
Possible Cause 2: Development of Drug Resistance
-
Troubleshooting Steps:
-
Perform a Dose-Response Assay: Compare the IC50 value of your current cell line to that of the parental, untreated cell line. A significant increase in the IC50 value suggests the development of resistance.
-
Analyze Downstream Signaling: Use Western blotting to assess the phosphorylation status of key downstream targets of the JAK2 pathway, such as STAT3 and STAT5. Persistent phosphorylation in the presence of Ilginatinib indicates pathway reactivation.
-
Investigate Alternative Pathways: Examine the activation status of other survival pathways, such as the MAPK/ERK pathway (e.g., by checking p-ERK levels), to see if the cells are utilizing alternative signaling routes.
-
Sequence the JAK2 Kinase Domain: If you suspect target-based resistance, sequence the kinase domain of JAK2 in your resistant cell line to identify any potential mutations that could interfere with Ilginatinib binding.
-
Issue: Inconsistent Results Between Experiments
Possible Cause 1: Cell Line Heterogeneity
-
Troubleshooting Steps:
-
Single-Cell Cloning: If you have generated a resistant cell line through continuous drug exposure, it is likely a mixed population. Perform single-cell cloning to isolate and characterize individual resistant clones, which may exhibit different resistance mechanisms and levels.
-
Regularly Test for Resistance: Maintain a low dose of Ilginatinib in the culture medium of your resistant cell line to ensure the resistance phenotype is not lost over time. Periodically re-determine the IC50 to monitor the stability of the resistance.
-
Possible Cause 2: Experimental Variability
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental parameters, such as cell seeding density, drug treatment duration, and assay conditions, are consistent across all experiments.
-
Use Appropriate Controls: Always include a parental (sensitive) cell line and untreated controls in your experiments for accurate comparison.
-
Data Presentation
Table 1: IC50 Values of JAK2 Inhibitors in Sensitive and Resistant Cell Lines
| Inhibitor | Cell Line | Status | IC50 (nM) | Fold Change in Resistance | Reference |
| Ilginatinib | Ba/F3-JAK2V617F | Sensitive | 11 - 120 | N/A | [3] |
| Ruxolitinib | BaF3 JAK2V617F | Sensitive | 120 | 4.2x | [5] |
| BaF3 JAK2V617F | Resistant | 500 | [5] | ||
| Fedratinib | BaF3 JAK2V617F | Sensitive | 650 | 2.4x | [2] |
| BaF3 JAK2V617F | Resistant | 1552 | [2] |
Note: Data for Ilginatinib-resistant cell lines is not currently available in the public domain. The data for Ruxolitinib and Fedratinib are provided as a reference for the expected magnitude of resistance.
Experimental Protocols
Protocol 1: Generation of an Ilginatinib-Resistant Cell Line
This protocol describes a common method for developing a drug-resistant cell line through continuous exposure to escalating concentrations of the drug.
-
Determine the Initial IC50: Culture the parental (sensitive) cell line and perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial half-maximal inhibitory concentration (IC50) of Ilginatinib.
-
Initial Drug Exposure: Begin by continuously exposing the parental cell line to Ilginatinib at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor Cell Growth: Monitor the cells for signs of recovery and proliferation. The culture may initially show significant cell death. Continue to culture the surviving cells in the presence of the drug, changing the media every 2-3 days.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, passage them and increase the Ilginatinib concentration in a stepwise manner. A common approach is to double the concentration at each step.
-
Repeat Dose Escalation: Repeat the process of adaptation and dose escalation until the cells can proliferate in a significantly higher concentration of Ilginatinib (e.g., 5-10 times the initial IC50).
-
Characterize the Resistant Line: Once a resistant cell line is established, perform a new dose-response assay to determine the new IC50 value and calculate the fold-resistance.
-
Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cells at different stages of the selection process.
Protocol 2: Western Blot Analysis of JAK-STAT Signaling
-
Cell Lysis: Plate sensitive and resistant cells and treat with Ilginatinib at various concentrations for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of JAK2, STAT3, and STAT5 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
References
- 1. JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. P997: FEDRATINIB IS EFFECTIVE IN RUXOLITINIB-RESISTANT CELLS: CLINICAL AND PRECLINICAL CORRELATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Minimizing off-target effects of Ilginatinib hydrochloride in experiments
Welcome to the technical support center for Ilginatinib hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during your experiments with this compound.
Q1: My cells show reduced viability at concentrations where I don't see significant inhibition of my primary target, JAK2. What could be the cause?
A1: This discrepancy can arise from a few factors:
-
Off-target effects: this compound is known to inhibit other kinases, such as other JAK family members (JAK1, JAK3, TYK2) and Src-family kinases (SRC, FYN), albeit at higher concentrations than for JAK2.[1][2] Your cell type might be particularly sensitive to the inhibition of one of these off-target kinases.
-
Cellular context: The IC50 values determined in biochemical assays may not directly translate to cellular activity due to factors like cell membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[3]
-
Prolonged incubation: Long-term exposure to the inhibitor could lead to cumulative off-target effects or cellular stress, resulting in decreased viability even with minimal on-target inhibition at a single time point.
Troubleshooting Steps:
-
Perform a dose-response curve for both target inhibition and cell viability: This will help you determine the therapeutic window for your specific cell line.
-
Assess the phosphorylation of downstream effectors of known off-target kinases: For example, check the phosphorylation status of STAT1 (downstream of JAK1 and TYK2) or STAT6 (downstream of JAK3) to see if these pathways are being affected at the concentrations you are using.[4][5][6]
-
Use a lower concentration of this compound for a longer duration: This may allow you to observe on-target effects while minimizing acute off-target toxicity.
Q2: I'm observing unexpected phenotypes in my experiment that are not typically associated with JAK2 inhibition. How can I determine if these are off-target effects?
A2: Distinguishing on-target from off-target effects is crucial for accurate data interpretation. Here’s how you can approach this:
-
Consult the kinase selectivity profile: Compare the concentrations at which you observe the phenotype with the known IC50 values for Ilginatinib's off-targets (see Table 1). If the phenotype occurs at concentrations where off-target kinases are inhibited, it's a strong indicator of an off-target effect.[1][2]
-
Use orthogonal approaches:
-
RNAi or CRISPR-Cas9: Knock down the expression of JAK2 and the potential off-target kinases individually. If the phenotype is replicated upon knockdown of an off-target kinase, it confirms the off-target effect.
-
Use a structurally unrelated inhibitor: If another specific JAK2 inhibitor with a different off-target profile does not produce the same phenotype, it suggests the phenotype observed with Ilginatinib is due to its unique off-target activity.
-
-
Rescue experiment: If possible, express a drug-resistant mutant of JAK2 in your cells. If the phenotype persists in the presence of Ilginatinib, it is likely an off-target effect.
-
Phosphoproteomics: This unbiased approach can provide a global view of the signaling pathways affected by Ilginatinib in your specific cellular context, helping to identify unexpected off-target activities.[7][8][9]
Q3: What are the best negative controls to use in my experiments with this compound?
A3: Proper negative controls are essential for validating your findings. Here are some recommendations:
-
Vehicle control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Inactive compound control: Ideally, use a structurally similar but biologically inactive analog of Ilginatinib. While a specific inactive analog for Ilginatinib is not commercially available, using a less potent enantiomer if available for other kinase inhibitors is a common strategy.[10]
-
Cell line controls:
-
JAK2-null cell line: If available, use a cell line that does not express JAK2 to identify effects that are independent of the primary target.
-
Parental vs. resistant cell lines: Compare the effects of Ilginatinib on your experimental cell line versus a line that has developed resistance to the drug.
-
Q4: How can I confirm that this compound is inhibiting JAK2 in my cellular assay?
A4: You can confirm on-target activity by assessing the phosphorylation status of downstream effectors of the JAK2 signaling pathway.
-
Western Blotting: The most common method is to perform a western blot to detect the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Tyr705), a direct downstream target of JAK2.[4][11] A decrease in the p-STAT3/total STAT3 ratio upon treatment with Ilginatinib indicates on-target activity.
-
ELISA: Commercially available ELISA kits can also be used to quantify the levels of phosphorylated STAT3.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against its primary target and known off-target kinases.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity vs. JAK2 | Primary Downstream Effectors |
| JAK2 | 0.72 | - | STAT3, STAT5 |
| TYK2 | 22 | ~31-fold | STAT1, STAT3, STAT4 |
| JAK1 | 33 | ~46-fold | STAT1, STAT3 |
| JAK3 | 39 | ~54-fold | STAT5, STAT6 |
| SRC | Potent Inhibition (IC50 not specified) | - | Ras/Raf/MEK/ERK, PI3K/Akt, STAT3 |
| FYN | Potent Inhibition (IC50 not specified) | - | FAK, Paxillin, STAT3 |
Data compiled from multiple sources.[1][2][12][13]
Experimental Protocols
Here are detailed methodologies for key experiments to assess the on- and off-target effects of this compound.
1. Protocol: In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on the activity of a purified kinase.
-
Materials:
-
Purified recombinant kinases (JAK2, JAK1, JAK3, TYK2, SRC, FYN)
-
Kinase-specific substrate peptide
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
This compound stock solution
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and kinase reaction buffer.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
-
2. Protocol: Western Blot for Phospho-STAT3
This protocol allows for the detection of on-target JAK2 inhibition in a cellular context.
-
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle for the desired time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-STAT3 antibody as a loading control.
-
Quantify the band intensities and calculate the ratio of phospho-STAT3 to total STAT3.
-
3. Protocol: Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on cell proliferation and viability.
-
Materials:
-
Cell culture reagents
-
96-well plates
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its experimental validation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “Do We Know Jack” About JAK? A Closer Look at JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. icr.ac.uk [icr.ac.uk]
- 11. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. ilginatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Ilginatinib Hydrochloride Oral Bioavailability in Rodents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering lower-than-expected oral bioavailability of Ilginatinib hydrochloride in rodent models. While this compound is generally reported as an orally bioavailable JAK2 inhibitor, various experimental factors can influence its absorption and systemic exposure.[1][2] This guide is intended for researchers, scientists, and drug development professionals to identify and address potential issues in their experimental workflow.
Frequently Asked Questions (FAQs)
Q1: My in vivo rodent study with orally administered this compound shows very low and variable plasma concentrations. What are the potential causes?
A1: Several factors can contribute to unexpectedly low and variable bioavailability of this compound. These can be broadly categorized as formulation-related, administration-related, or animal-related.
-
Formulation Issues: this compound has limited aqueous solubility, which can significantly impact its dissolution and absorption in the gastrointestinal tract. An inappropriate vehicle can lead to precipitation of the compound in the stomach, reducing the amount available for absorption.
-
Administration Errors: Improper oral gavage technique can lead to dosing errors, such as incomplete delivery of the intended dose or accidental administration into the trachea.
-
Animal-Specific Factors: The physiological state of the animals, including fed/fasted state, gastrointestinal pH, and potential for first-pass metabolism or efflux transporter activity, can influence drug absorption.
Q2: What are the known physicochemical properties of this compound that I should be aware of?
A2: Understanding the physicochemical properties of this compound is crucial for troubleshooting bioavailability issues. Key properties are summarized in the table below.
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 425.89 g/mol | Within the range for good oral absorption. |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (≥ 35 mg/mL). | Poor aqueous solubility is a major hurdle for oral absorption. Formulation strategies are critical. |
| Calculated AlogP | 4.33 | Indicates high lipophilicity, which can favor membrane permeability but also contribute to poor aqueous solubility. |
| Calculated Basic pKa | 4.93 | Suggests that the compound's ionization and solubility will be pH-dependent within the gastrointestinal tract. |
Q3: Are there any known metabolic pathways or transporter interactions for this compound that could affect its bioavailability?
A3: While specific metabolic pathways for this compound in rodents are not extensively detailed in the public domain, it is known to be a potent inhibitor of JAK2 and also inhibits Src-family kinases.[2] As with many kinase inhibitors, metabolism by cytochrome P450 (CYP) enzymes, particularly the CYP3A family, is a potential route of first-pass metabolism in the liver and intestine.[3][4][5][6] Additionally, efflux transporters like P-glycoprotein (P-gp) can actively pump drugs out of intestinal cells back into the gut lumen, thereby reducing net absorption.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues leading to poor oral bioavailability of this compound in rodents.
Formulation and Vehicle Selection
Problem: The compound may be precipitating in the gastrointestinal tract due to poor solubility in the dosing vehicle or upon contact with gastric fluids.
Troubleshooting Steps:
-
Review your current formulation. Is the vehicle appropriate for a poorly water-soluble compound? Simple aqueous vehicles are often inadequate.
-
Consider alternative formulations. Based on its solubility profile, formulations incorporating co-solvents, surfactants, or lipids are recommended.
-
Assess formulation stability. Ensure the compound remains in solution or a fine suspension in the vehicle for the duration of the dosing procedure.
Recommended Formulations for Oral Gavage in Rodents:
| Formulation Component | Purpose | Example Protocol |
| DMSO | Primary solvent for this compound. | Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume). |
| PEG300/PEG400 | Co-solvent to improve solubility and maintain the compound in solution upon dilution. | Add PEG300 or PEG400 to the DMSO solution (e.g., 30-40% of the final volume). |
| Tween 80 (Polysorbate 80) | Surfactant to enhance wetting and dispersion, and to prevent precipitation. | Add Tween 80 to the mixture (e.g., 5% of the final volume). |
| Saline or Water for Injection | Diluent to bring the formulation to the final desired volume. | Add saline or water to reach the final volume (e.g., 45-55% of the final volume). |
| Corn Oil | Lipid-based vehicle. | For some lipophilic compounds, a suspension in corn oil can improve absorption. |
| 0.5% Methylcellulose | Suspending agent. | Can be used to create a uniform suspension for oral administration. |
Experimental Workflow for Formulation Preparation
Caption: Workflow for preparing a co-solvent/surfactant-based formulation.
Oral Gavage Technique
Problem: Incorrect oral gavage technique can lead to inaccurate dosing, stress to the animal affecting physiological parameters, or life-threatening complications.
Troubleshooting Steps:
-
Verify the competence of personnel. Ensure that all individuals performing oral gavage are properly trained and experienced.
-
Check the gavage needle size and length. The needle should be appropriate for the size of the animal (mouse or rat) to prevent injury to the esophagus or stomach.[7][8][9][10][11]
-
Confirm the correct placement of the gavage needle. The needle should pass easily down the esophagus without resistance. If the animal struggles or shows signs of respiratory distress, the needle may be in the trachea and must be removed immediately.[7][9]
-
Administer the formulation slowly. This minimizes the risk of regurgitation and aspiration.[10]
Experimental Protocol: Oral Gavage in Rats
-
Animal Restraint: Gently but firmly restrain the rat, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Gavage Needle Selection: For adult rats, a 16-18 gauge, 2-3 inch curved or flexible gavage needle with a ball tip is typically appropriate.[7]
-
Measurement of Insertion Depth: Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate insertion depth. Mark this depth on the needle.[8]
-
Needle Insertion: Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is passed. Do not force the needle.[7]
-
Dose Administration: Once the needle is correctly positioned in the stomach, administer the formulation slowly over 2-3 seconds.
-
Needle Removal and Monitoring: Gently remove the needle along the same path of insertion. Monitor the animal for several minutes for any signs of distress.[7]
Logical Flow for Troubleshooting Oral Gavage
Caption: A decision tree for troubleshooting low oral bioavailability.
Animal-Related Factors
Problem: The physiological state of the rodent can significantly impact drug absorption.
Troubleshooting Steps:
-
Standardize the feeding schedule. The presence of food in the stomach can alter gastric pH and emptying time, which can affect the dissolution and absorption of this compound. Conducting studies in fasted animals (with free access to water) is a common practice to reduce variability.
-
Consider the impact of stress. Excessive handling or stressful procedures can alter gastrointestinal motility and blood flow, potentially affecting drug absorption. Ensure animals are properly acclimated and handled gently.
-
Investigate potential for high first-pass metabolism or efflux. If formulation and administration techniques are optimized and bioavailability remains low, consider the possibility of high first-pass metabolism or P-glycoprotein mediated efflux. While specific data for Ilginatinib is limited, these are common challenges for kinase inhibitors. In such cases, co-administration with known inhibitors of CYP3A4 or P-gp in a research setting could be explored to probe these mechanisms, though this would be an advanced and separate study.
Signaling Pathway of this compound
This compound is a potent inhibitor of the JAK2 signaling pathway, which is often constitutively activated in myeloproliferative neoplasms.
Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of Ilginatinib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 3. Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. instechlabs.com [instechlabs.com]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
Addressing variability in Ilginatinib hydrochloride experimental results
Welcome to the technical support center for Ilginatinib hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing variability in experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when working with this compound.
Problem 1: Inconsistent IC50 Values in Cell-Based Assays
Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?
A: Inconsistent IC50 values in cell-based assays are a common issue and can stem from several factors. Here’s a step-by-step guide to troubleshoot this problem.
Possible Causes and Solutions:
-
Cell Health and Passage Number:
-
Issue: Cells that are unhealthy, have been in culture for too long (high passage number), or are overly confluent can respond differently to treatment.
-
Solution: Always use cells that are in the logarithmic growth phase and maintain a consistent, low passage number for all experiments. Regularly check for viability and morphology.
-
-
Compound Solubility and Stability:
-
Issue: this compound may precipitate out of solution in your culture medium, especially at higher concentrations or over long incubation times. The compound's stability in aqueous solutions can also be a factor.
-
Solution: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect your treatment media for any signs of precipitation. Consider performing a solubility test in your specific cell culture medium. For long-term experiments, replenishing the media with fresh compound may be necessary.
-
-
Assay-Specific Variability:
-
Issue: The type of cell viability assay (e.g., MTS, MTT, CellTiter-Glo) can influence the outcome. Additionally, incubation times with the assay reagent can affect the signal.
-
Solution: Standardize your assay protocol. Use the same assay type, reagent incubation time, and reading parameters for all experiments. Ensure that the DMSO concentration is consistent across all wells, including controls, and does not exceed a level toxic to your cells (typically <0.5%).
-
-
Inconsistent Seeding Density:
-
Issue: Variations in the initial number of cells seeded per well will lead to different final cell numbers, affecting the IC50 calculation.
-
Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Perform a cell count for each experiment to confirm consistent seeding density.
-
Experimental Workflow for Troubleshooting Inconsistent IC50 Values:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Problem 2: Discrepancy Between Biochemical and Cellular Assay Results
Q: this compound is highly potent in my in vitro kinase assay, but its effect is much weaker in my cell-based assays. Why is there a difference?
A: This is a frequent observation with kinase inhibitors. The controlled environment of a biochemical assay does not fully recapitulate the complexities of a living cell.
Key Factors Contributing to Discrepancies:
-
Cell Permeability:
-
Issue: this compound must cross the cell membrane to reach its intracellular target, JAK2. Poor cell permeability can lead to a lower effective intracellular concentration compared to the concentration added to the media.
-
Solution: While direct measurement of cell permeability can be complex, you can infer good permeability if you observe a dose-dependent inhibition of a downstream target like p-STAT3.
-
-
Cellular ATP Concentration:
-
Issue: this compound is an ATP-competitive inhibitor.[1] The concentration of ATP in a cell (millimolar range) is much higher than that typically used in biochemical kinase assays (micromolar range). This high intracellular ATP concentration can outcompete the inhibitor, leading to a higher apparent IC50 in cellular assays.
-
Solution: This is an inherent difference between the assay formats. The cellular IC50 is often considered more physiologically relevant.
-
-
Drug Efflux and Metabolism:
-
Issue: Cells can actively pump out compounds via efflux transporters, or metabolize the compound into inactive forms, reducing its effective concentration at the target.
-
Solution: If you suspect efflux, you can co-treat with known efflux pump inhibitors, though this can introduce other variables.
-
-
Off-Target Effects:
-
Issue: In a cellular context, this compound might engage other kinases or proteins, which could lead to unexpected phenotypic outcomes that mask the on-target effect.
-
Solution: Perform a Western blot for downstream targets of known off-target kinases to see if those pathways are affected at the concentrations you are using.
-
Logical Relationship of Factors Affecting Potency:
Caption: Factors leading to potency differences between assays.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1] It shows 30- to 50-fold greater selectivity for JAK2 over other JAK family members like JAK1, JAK3, and TYK2.[1] By inhibiting JAK2, it blocks the downstream signaling of the JAK/STAT pathway, which is crucial for the proliferation of cells that rely on this pathway, particularly those with activating mutations like JAK2V617F.[2]
2. What are the known off-target effects of this compound?
Besides its high affinity for JAK2, this compound has been shown to inhibit Src-family kinases, particularly SRC and FYN. It also weakly inhibits ABL and FLT3.[3][4] When interpreting cellular phenotypes, it is important to consider that effects could be due to inhibition of these off-targets, especially at higher concentrations.
3. How should I prepare and store this compound stock solutions?
-
Storage of Solid Compound: The solid form of this compound should be stored at -20°C.
-
Stock Solution Preparation: It is highly soluble in DMSO (up to 85 mg/mL).[1] Prepare a concentrated stock solution (e.g., 10-20 mM) in anhydrous, high-quality DMSO.
-
Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes and store at -80°C to minimize freeze-thaw cycles. Stored properly, it should be stable for at least 6 months.[3]
4. What is a typical starting concentration range for cell culture experiments?
The effective concentration will be cell-line dependent. For cell lines with constitutively active JAK2 (e.g., those with the JAK2V617F mutation), the IC50 for proliferation is typically in the range of 11-120 nM.[3] For experiments looking at the inhibition of STAT3 phosphorylation, concentrations from 0.5 µM to 1 µM have been shown to be effective.[3][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Data Presentation
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72 | 1x |
| TYK2 | 22 | ~31x |
| JAK1 | 33 | ~46x |
| JAK3 | 39 | ~54x |
Data compiled from multiple sources.[1][3][4]
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 85 mg/mL (199.58 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Water | 2 mg/mL (4.7 mM) | Sonication may be required to aid dissolution.[5] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is a general guideline for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium.
-
Incubation: Allow cells to adhere and resume logarithmic growth (typically 12-24 hours).
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium at 2x the final desired concentrations.
-
Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-STAT3 (p-STAT3)
This protocol is designed to confirm the on-target activity of this compound by measuring the phosphorylation of a key downstream target of JAK2.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2-4 hours). If your cell line requires cytokine stimulation to activate the JAK/STAT pathway, add the cytokine for the last 15-30 minutes of the inhibitor treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Signaling Pathway of this compound Action:
Caption: this compound inhibits the JAK/STAT signaling pathway.
References
Overcoming poor cell permeability of Ilginatinib hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the cell permeability of Iglunatinib hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Iglunatinib hydrochloride and what is its likely mechanism of action?
Iglunatinib hydrochloride, also known as NS-018, is classified as an aminopyrazine.[1] While specific details on its mechanism are not widely published, it has been investigated in clinical trials for myelofibrosis, post-polycythemia vera myelofibrosis, and post-essential thrombocythemia myelofibrosis.[1] Based on the therapeutic targets of similar small molecules used for these conditions, such as Nilotinib, it is likely that Iglunatinib hydrochloride functions as a tyrosine kinase inhibitor.[2][3] Tyrosine kinase inhibitors typically act by blocking the ATP-binding site of the kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[3]
Q2: Why is cell permeability a potential issue for Iglunatinib hydrochloride?
Like many small molecule inhibitors, the efficacy of Iglunatinib hydrochloride is dependent on its ability to cross the cell membrane to reach its intracellular target. Poor cell permeability can significantly limit the bioavailability and therapeutic effect of a drug. Factors that can influence a drug's permeability include its physicochemical properties such as molecular size, lipophilicity, and charge. For instance, highly hydrophilic or very large molecules may struggle to diffuse across the lipid bilayer of the cell membrane.
Q3: What are the general strategies to overcome poor cell permeability of a compound like Iglunatinib hydrochloride?
Several strategies can be employed to enhance the cell permeability of pharmaceutical compounds:
-
Prodrug Approach: This involves chemically modifying the drug into an inactive form (a prodrug) that has improved permeability. Once inside the cell, the prodrug is converted back to the active drug.[4]
-
Permeability Enhancers: These are compounds that transiently increase the permeability of the cell membrane. Examples include fatty acids, bile salts, and some surfactants.[5]
-
Nanocarrier Formulations: Encapsulating the drug in nanoparticles, liposomes, or niosomes can facilitate its entry into cells.[5][6]
-
Chemical Modification: Conjugating the drug with lipid moieties or cell-penetrating peptides (CPPs) can enhance its ability to cross the cell membrane.[4][6]
Q4: How can I assess the cell permeability of Iglunatinib hydrochloride in my experiments?
Several in vitro methods are available to measure the permeability of cell monolayers:[7][8][9]
-
Macromolecular Tracer Assays: These assays use fluorescently labeled molecules of different sizes (e.g., FITC-dextran) to measure the flux across a cell monolayer.[7][10]
-
Transendothelial/Transepithelial Electrical Resistance (TEER): This method measures the electrical resistance across a cell monolayer, which is an indicator of the tightness of the junctions between cells and thus, the permeability to ions.[7][8]
-
Small Molecule Fluorescent Tracers: Using fluorescent molecules like Lucifer Yellow can help assess paracellular transport pathways.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low intracellular concentration of Iglunatinib hydrochloride despite high extracellular concentration. | Poor passive diffusion across the cell membrane. | 1. Modify the formulation: Co-administer with a mild, non-toxic permeability enhancer. 2. Structural modification: If possible, explore the synthesis of a more lipophilic analog or a prodrug version of Iglunatinib. 3. Use a nanocarrier: Encapsulate Iglunatinib in a lipid-based nanocarrier to promote cellular uptake.[6] |
| Inconsistent results in cell-based assays. | Variability in cell membrane integrity or efflux pump activity. | 1. Standardize cell culture conditions: Ensure consistent cell passage number, seeding density, and growth phase. 2. Check for efflux pump activity: Use known inhibitors of common efflux pumps (e.g., P-glycoprotein) to see if this increases intracellular accumulation of your compound. |
| High TEER values but low apparent permeability of Iglunatinib hydrochloride. | The compound may be primarily transported via the transcellular route, which is inefficient, rather than the paracellular route. | 1. Enhance transcellular transport: Consider strategies like lipid conjugation to increase the compound's affinity for the cell membrane.[6] |
| Precipitation of Iglunatinib hydrochloride in aqueous buffer. | Poor solubility of the compound. | 1. Adjust formulation: Use a co-solvent system (e.g., DMSO, ethanol) at a concentration that is non-toxic to the cells. 2. Complexation: Use cyclodextrins to improve the solubility of the drug.[4] |
Experimental Protocols
Protocol 1: In Vitro Cell Permeability Assay using Fluorescent Tracers
This protocol describes a method to assess the integrity of a cell monolayer and measure paracellular permeability.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Cell line capable of forming a tight monolayer (e.g., Caco-2, MDCK)
-
Cell culture medium
-
FITC-dextran (e.g., 4 kDa and 70 kDa)
-
Lucifer Yellow
-
Fluorescence plate reader
Procedure:
-
Seed cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed.
-
Monitor the formation of tight junctions by measuring the TEER daily.
-
Once a stable, high TEER value is achieved, wash the cell monolayer gently with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh culture medium to the basolateral chamber.
-
To the apical chamber, add culture medium containing a known concentration of FITC-dextran or Lucifer Yellow.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect a small aliquot of medium from the basolateral chamber.
-
Measure the fluorescence of the collected samples using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of transport of the fluorescent tracer across the monolayer.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the tracer in the apical chamber.
-
Protocol 2: Transendothelial/Transepithelial Electrical Resistance (TEER) Measurement
This protocol measures the electrical resistance across a cell monolayer to assess its tightness.
Materials:
-
Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes (e.g., STX2)
-
Transwell inserts with a cultured cell monolayer
-
Culture medium
Procedure:
-
Equilibrate the cell culture plate and the electrodes to room temperature.
-
Sterilize the electrodes with 70% ethanol and allow them to air dry in a sterile hood.
-
Place the shorter "chopstick" electrode in the apical chamber and the longer one in the basolateral chamber, ensuring they are submerged in the medium but not touching the cell monolayer.
-
Record the resistance reading from the EVOM.
-
Measure the resistance of a blank Transwell insert (without cells) containing the same volume of medium.
-
Subtract the resistance of the blank from the resistance of the cell monolayer to get the net resistance.
-
Calculate the TEER value by multiplying the net resistance by the surface area of the Transwell membrane (TEER in Ω·cm²).
Visualizations
Hypothetical Signaling Pathway for Iglunatinib Hydrochloride
Caption: Hypothetical inhibitory action of Iglunatinib hydrochloride on a receptor tyrosine kinase signaling pathway.
Experimental Workflow for Assessing Permeability Enhancement
Caption: Workflow for selecting and evaluating strategies to improve the cell permeability of a drug candidate.
Logical Relationship of Permeability Assessment Methods
Caption: Relationship between different experimental methods for assessing cell monolayer permeability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 4. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods for Measuring Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
Ilginatinib hydrochloride degradation and how to avoid it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of Ilginatinib hydrochloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound. For the solid form, it is recommended to store it in a tightly sealed container in a dry and cool place. For stock solutions, the recommended storage conditions are summarized below.
| Storage Temperature | Duration | Recommended Solvent |
| -80°C | Up to 6 months | DMSO |
| -20°C | Up to 1 month | DMSO |
It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q2: My this compound solution appears to have precipitated. What should I do?
Precipitation can occur, especially in aqueous-based solutions or after freeze-thaw cycles. If you observe precipitation, gentle warming and/or sonication can be used to aid in redissolving the compound.[2] To prevent precipitation, ensure the solvent has the appropriate solubilizing capacity for your desired concentration. For aqueous working solutions, it is advisable to dilute the DMSO stock solution and use it promptly. If preparing aqueous stock solutions, they should be filtered through a 0.22 µm filter before use.[1]
Q3: What are the likely causes of this compound degradation in my experiments?
While specific degradation pathways for this compound are not extensively published, data from other tyrosine kinase inhibitors (TKIs) suggest that degradation is most likely to occur under the following conditions:
-
Acidic and Basic Conditions: Hydrolysis can occur at low or high pH.[3][4]
-
Oxidative Conditions: Exposure to oxidizing agents can lead to degradation.[4][5]
Based on studies of similar compounds, this compound is likely to be relatively stable under thermal and photolytic stress.[3][4]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity in my cell-based assays.
This could be due to the degradation of this compound in your working solutions.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution just before your experiment. Avoid using working solutions that have been stored for extended periods, especially at room temperature or 4°C.
-
Check the pH of Your Media: Extreme pH values in your cell culture media could potentially contribute to hydrolysis over time. Ensure your media is properly buffered.
-
Minimize Exposure to Light and Air: While photolytic degradation is less common for this class of compounds, it is good practice to minimize the exposure of your solutions to light and air to reduce the chances of photolytic and oxidative degradation.
Experimental Protocols
Protocol: Forced Degradation Study to Assess this compound Stability
This protocol provides a general framework for researchers to assess the stability of this compound under various stress conditions. This is particularly useful for developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 1N HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 1N NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with 1N NaOH.
-
Incubate at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 1N HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Keep the solid this compound powder in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24, 48, 72 hours).
-
Also, expose the stock solution to a temperature of 60°C for the same duration.
-
At each time point, prepare a sample for analysis.
-
-
Photolytic Degradation:
-
Expose the solid powder and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, prepare samples for analysis.
-
3. Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method.
-
The method should be able to separate the intact this compound from any degradation products.
-
Quantify the amount of this compound remaining and the percentage of degradation products formed.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. -NovaBioassays [novabioassays.com]
- 4. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. - MedCrave online [medcraveonline.com]
Validation & Comparative
A Head-to-Head Comparison of Ilginatinib and Ruxolitinib in JAK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The discovery of Janus kinase (JAK) mutations, particularly JAK2V617F, as drivers of myeloproliferative neoplasms (MPNs) has revolutionized the therapeutic landscape for diseases like myelofibrosis (MF) and polycythemia vera (PV).[1][2] This has led to the development of targeted therapies aimed at inhibiting the dysregulated JAK-STAT signaling pathway.[3][4] Ruxolitinib, the first JAK1/JAK2 inhibitor approved for MF, has set a clinical benchmark.[4][5] Ilginatinib (formerly NS-018), a newer entrant, is a selective JAK2 inhibitor currently under investigation.[6][7] This guide provides an objective, data-driven comparison of these two inhibitors to inform research and development decisions.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both Ruxolitinib and Ilginatinib function by inhibiting Janus kinases, which are critical intracellular tyrosine kinases that mediate signaling for a host of cytokines and growth factors essential for hematopoiesis and immune response.[5] Upon cytokine binding, receptors dimerize, activating associated JAKs. JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once phosphorylated by JAKs, STATs translocate to the nucleus to regulate gene expression.[3] In MPNs, constitutive activation of JAK2 leads to uncontrolled cell proliferation.[1]
Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[8][9] In contrast, Ilginatinib was designed for greater selectivity towards JAK2, with less activity against other JAK family members.[1][10] This difference in selectivity is a key differentiator between the two compounds.
Potency and Selectivity: A Quantitative Comparison
The inhibitory activity of both compounds has been characterized using in vitro kinase assays. Ilginatinib demonstrates superior potency against JAK2, with an IC50 value of 0.72 nM.[10][11] Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, with IC50 values of 3.3 nM and 2.8 nM, respectively.[9][12] The higher selectivity of Ilginatinib for JAK2 over other JAK family kinases is evident from the comparative IC50 ratios.[10][11]
| Kinase | Ilginatinib (NS-018) IC50 (nM) | Ruxolitinib IC50 (nM) | Fold Selectivity (Ilginatinib: JAK2 vs. Other) |
| JAK2 | 0.72 [10][11] | 2.8 [9][12] | - |
| JAK1 | 33[10][11] | 3.3[9][12] | 46-fold |
| Tyk2 | 22[10][11] | 19[9] | 31-fold |
| JAK3 | 39[10][11] | 428[9] | 54-fold |
Efficacy in Preclinical Models
The differential selectivity of these inhibitors translates to distinct profiles in cell-based and in vivo models. A key area of investigation is the selectivity for the mutated JAK2V617F kinase, which is prevalent in MPNs, versus the wild-type (WT) kinase. Inhibition of JAK2 WT is associated with hematologic adverse effects like anemia and thrombocytopenia.[2][8]
Studies using Ba/F3 cells engineered to express either JAK2V617F or JAK2 WT have shown that Ilginatinib has a higher selectivity for the mutated kinase compared to Ruxolitinib.[2] Ilginatinib exhibited a 4.3-fold higher potency against Ba/F3-JAK2V617F cells over Ba/F3-JAK2WT cells.[2][13] In the same experimental system, Ruxolitinib showed a 2.0-fold selectivity.[2] This suggests Ilginatinib may offer a wider therapeutic window by more specifically targeting the pathogenic kinase while sparing the wild-type version.[2][13]
In mouse models of MPN, both drugs have demonstrated efficacy in reducing splenomegaly and prolonging survival.[9][10][13] Notably, in a JAK2V617F bone marrow transplantation mouse model, Ilginatinib treatment reduced disease burden without causing significant decreases in erythrocyte or platelet counts, a common dose-limiting toxicity for Ruxolitinib.[2][13]
| Cell Line / Model | Parameter Measured | Ilginatinib (NS-018) Result | Ruxolitinib Result |
| Ba/F3-JAK2V617F vs Ba/F3-WT | Proliferation Inhibition (IC50 Ratio V617F/WT) | 4.3-fold more selective for V617F [2][13] | 2.0-fold more selective for V617F [2] |
| JAK2V617F Mouse Model | Efficacy | Reduced leukocytosis, splenomegaly, and bone marrow fibrosis; prolonged survival.[2][13] | Reduces tumor burden.[9] |
| JAK2V617F Mouse Model | Hematologic Effects | No significant decrease in erythrocyte or platelet counts at effective doses.[2][13] | Anemia and thrombocytopenia are known dose-limiting toxicities.[4][8] |
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized methodologies are crucial. Below are detailed protocols for key experiments used to evaluate JAK2 inhibitors.
In Vitro JAK2 Kinase Assay (Lanthascreen® Eu Kinase Binding Assay)
This assay measures the binding of the inhibitor to the target kinase.
Objective: To determine the IC50 value of a test compound against JAK2.
Materials:
-
JAK2 kinase (recombinant)
-
Fluorescently labeled ATP-competitive kinase inhibitor (tracer)
-
Europium-labeled anti-tag antibody
-
Test compounds (Ilginatinib, Ruxolitinib)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Workflow:
Procedure:
-
Compound Preparation: Create a 10-point serial dilution series of each test compound in DMSO.
-
Dispensing: Dispense a small volume (e.g., 10 nL) of the diluted compounds into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase/Antibody Addition: Prepare a solution of JAK2 kinase and the Eu-labeled antibody in assay buffer. Add 5 µL to each well.
-
Tracer Addition: Prepare a solution of the fluorescent tracer in assay buffer. Add 5 µL to each well to initiate the binding reaction.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate using a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.
-
Analysis: Calculate the emission ratio (665/615). Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell Proliferation Assay (Ba/F3-JAK2V617F)
This assay measures the effect of an inhibitor on the growth of a cell line whose proliferation is dependent on JAK2V617F activity.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a JAK2-dependent cell line.
Materials:
-
Ba/F3 cells stably expressing JAK2V617F
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom, white-walled plates
Procedure:
-
Cell Seeding: Harvest Ba/F3-JAK2V617F cells in the exponential growth phase. Seed them into a 96-well plate at a density of 5,000 cells/well in 90 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add 10 µL of each dilution to the appropriate wells. Include vehicle controls (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Viability Measurement: Equilibrate the plate to room temperature. Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Convert raw luminescence units to percent inhibition relative to vehicle controls. Plot percent inhibition against the log concentration of the compound to calculate the GI50 value.
Conclusion
Both Ilginatinib and Ruxolitinib are potent inhibitors of JAK2, a key driver of myeloproliferative neoplasms. Ruxolitinib, a dual JAK1/JAK2 inhibitor, is the established standard of care, demonstrating significant clinical benefit in reducing splenomegaly and symptom burden in patients with myelofibrosis.[9][14] However, its activity against JAK1 and wild-type JAK2 contributes to dose-limiting hematologic toxicities.[8][15]
Ilginatinib presents a distinct profile characterized by high potency and selectivity for JAK2, particularly for the mutated JAK2V617F form.[2][10] Preclinical data suggest this selectivity may translate into a more favorable safety profile, specifically with reduced myelosuppressive effects.[2][13] This could position Ilginatinib as a valuable therapeutic option, especially for patients who are intolerant to Ruxolitinib or present with significant cytopenias at baseline.[7] Ongoing clinical trials will be critical in defining the ultimate therapeutic role of Ilginatinib in the management of MPNs.[16]
References
- 1. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Reviewing the safety of JAK inhibitors for the treatment of myelofibrosis [mpn-hub.com]
- 5. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 6. A phase I, open-label, dose-escala ... | Article | H1 Connect [archive.connect.h1.co]
- 7. PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF NS-018 VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. patientpower.info [patientpower.info]
- 16. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of NS-018 Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]
Head-to-head comparison of Ilginatinib and Fedratinib in vitro
An Essential Guide for Researchers in Oncology and Drug Development
This guide provides a comprehensive in vitro comparison of two potent kinase inhibitors, Ilginatinib (NS-018) and Fedratinib (TG101348), with a focus on their activity against key oncogenic drivers, Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3). This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuanced differences between these two compounds in a preclinical setting.
Executive Summary
Ilginatinib and Fedratinib are both potent inhibitors of the JAK2 kinase, a critical mediator in the signaling pathways of various myeloproliferative neoplasms (MPNs).[1][2] Both compounds also exhibit inhibitory activity against FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). While both drugs target the JAK-STAT pathway, their selectivity profiles and potency can differ, influencing their potential therapeutic applications and off-target effects. This guide synthesizes available in vitro data to facilitate a direct comparison of their biochemical and cellular activities.
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Ilginatinib and Fedratinib against key kinases as reported in various in vitro studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions.
| Target Kinase | Ilginatinib (NS-018) IC50 (nM) | Fedratinib (TG101348) IC50 (nM) | Reference |
| JAK2 (Enzymatic Assay) | 0.72 | 3 | [3][4] |
| JAK2V617F (Enzymatic Assay) | - | 3 | [5][6] |
| JAK1 (Enzymatic Assay) | 33 | ~105 (35-fold less than JAK2) | [3][4] |
| JAK3 (Enzymatic Assay) | 39 | ~1002 (334-fold less than JAK2) | [3][4] |
| TYK2 (Enzymatic Assay) | 22 | ~402 (135-fold less than JAK2) | [3] |
| FLT3 (Enzymatic Assay) | Weakly inhibits (90-fold selective for JAK2) | 15 | [3][4] |
| RET (Enzymatic Assay) | - | 48 | [4] |
| SRC (Enzymatic Assay) | Inhibits | - | [3] |
Comparative Cellular Activity
The anti-proliferative effects of Ilginatinib and Fedratinib have been evaluated in various cancer cell lines, particularly those harboring the JAK2V617F mutation, a hallmark of many MPNs.
| Cell Line | Genotype | Ilginatinib (NS-018) IC50 (nM) | Fedratinib (TG101348) IC50 (nM) | Reference |
| Ba/F3-JAK2V617F | JAK2V617F | 470 | 650 | [7] |
| HEL | JAK2V617F | - | ~300 | [8] |
| SET-2 | JAK2V617F | Inhibits proliferation | - | [1] |
| Ba/F3-JAK2WT (IL-3 stimulated) | JAK2 WT | 2000 | 1000 | [7] |
Ilginatinib demonstrates higher selectivity for Ba/F3 cells expressing the JAK2V617F mutation over the wild-type counterpart, with a selectivity ratio of 4.3.[7] In contrast, Fedratinib shows a lower selectivity ratio of 1.5 in the same study.[7]
Signaling Pathway Inhibition
Both Ilginatinib and Fedratinib exert their cellular effects by inhibiting the JAK-STAT signaling pathway, a critical cascade for cell proliferation and survival. Upon binding to the ATP-binding pocket of JAK2, these inhibitors prevent the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][6][9] This leads to the downregulation of target genes involved in cell cycle progression and apoptosis.
Fedratinib has also been shown to inhibit FLT3 signaling, which is crucial in certain hematological malignancies.[6] Ilginatinib has a weaker inhibitory effect on FLT3.[3]
Experimental Workflow
A general workflow for the in vitro comparison of Ilginatinib and Fedratinib is outlined below. This workflow encompasses initial biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.
Detailed Experimental Protocols
The following are generalized protocols for the key in vitro experiments cited in this guide. Researchers should optimize these protocols for their specific experimental conditions and cell lines.
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the concentration of Ilginatinib and Fedratinib required to inhibit 50% of the enzymatic activity of a target kinase (e.g., JAK2, FLT3).
Materials:
-
Recombinant human kinase (e.g., JAK2, FLT3)
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, 0.1 mg/mL BSA)
-
ATP solution
-
Peptide substrate
-
Ilginatinib and Fedratinib stock solutions (in DMSO)
-
Microplate (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
Procedure:
-
Prepare serial dilutions of Ilginatinib and Fedratinib in kinase buffer.
-
In a microplate, add the kinase, peptide substrate, and the inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic or cytostatic effects of Ilginatinib and Fedratinib on cancer cell lines and to calculate the cellular IC50.
Materials:
-
Cancer cell lines (e.g., Ba/F3-JAK2V617F, HEL)
-
Complete cell culture medium
-
Ilginatinib and Fedratinib stock solutions (in DMSO)
-
96-well microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Ilginatinib and Fedratinib in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.[10][11]
Western Blot Analysis for Phospho-STAT Inhibition
Objective: To assess the ability of Ilginatinib and Fedratinib to inhibit the phosphorylation of downstream signaling proteins, such as STAT3, in a cellular context.
Materials:
-
Cancer cell lines
-
Ilginatinib and Fedratinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-total STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to grow to a suitable confluency.
-
Treat the cells with various concentrations of Ilginatinib or Fedratinib for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., p-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total STAT3) and a loading control (e.g., GAPDH).[12][13]
References
- 1. medkoo.com [medkoo.com]
- 2. fedratinib-the-first-selective-jak2-inhibitor-approved-for-treatment-of-myelofibrosis-an-option-beyond-ruxolitinib - Ask this paper | Bohrium [bohrium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NB-64-09765-100mg | Fedratinib [936091-26-8] Clinisciences [clinisciences.com]
- 9. Selective JAK2 Inhibition Specifically Decreases Hodgkin Lymphoma and Mediastinal Large B-cell Lymphoma Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
Validating the Anti-proliferative Effects of Ilginatinib Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ilginatinib hydrochloride's anti-proliferative effects against other therapeutic alternatives, supported by experimental data. The information is intended to assist researchers in evaluating its potential for further investigation and development.
Introduction to this compound
This compound (NS-018) is an orally bioavailable, potent, and selective small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] It demonstrates significant activity against the JAK2V617F mutation, a common driver in myeloproliferative neoplasms (MPNs) such as myelofibrosis.[2] Ilginatinib's mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival.[1]
Signaling Pathway of this compound
Caption: this compound inhibits the JAK-STAT signaling pathway.
Comparative Anti-proliferative Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound compared to other JAK inhibitors.
In Vitro Anti-proliferative Activity
| Compound | Cell Line | Target | IC50 (nM) |
| This compound | Ba/F3-JAK2V617F | JAK2V617F | 470 |
| This compound | Ba/F3-JAK2WT | JAK2 (Wild Type) | 2000 |
| Ruxolitinib | Ba/F3-JAK2V617F | JAK1/JAK2 | 126 |
| Fedratinib | - | JAK2 | 3 |
Data for Ilginatinib and Ruxolitinib in Ba/F3 cells are from the same study for direct comparison. Fedratinib data is from a separate enzymatic assay.
In Vivo Efficacy in Myelofibrosis Models
| Compound | Model | Key Efficacy Endpoint | Result |
| This compound | JAK2V617F Bone Marrow Transplant Mice | Spleen Weight Reduction | Marked reduction in splenomegaly |
| This compound | Human (Phase I/II Clinical Trial) | ≥50% Reduction in Palpable Spleen Size | 56% of patients |
| Ruxolitinib | Human (COMFORT-I & II Clinical Trials) | Mean Spleen Volume Reduction | ~30-34% |
| Fedratinib | Human (JAKARTA Trial) | ≥35% Spleen Volume Reduction | 36-40% of patients |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTS Assay)
This assay determines the number of viable cells in culture based on the conversion of a tetrazolium salt (MTS) into a colored formazan product by metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or comparator compounds for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Colony Formation Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, thereby evaluating the long-term proliferative capacity after drug treatment.
Protocol:
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Compound Treatment: Treat the cells with the desired concentrations of the test compounds.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Compare the number of colonies in the treated wells to the untreated control to determine the effect on clonogenic survival.
Western Blotting for JAK-STAT Signaling
This technique is used to detect the phosphorylation status of key proteins in the JAK-STAT pathway, providing insight into the mechanism of drug action.
Protocol:
-
Cell Lysis: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of JAK2 and STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Experimental and Logical Relationships
Experimental Workflow for Anti-proliferative Effect Validation
Caption: Workflow for validating the anti-proliferative effects of Ilginatinib.
Logical Comparison of this compound and Alternatives
Caption: Comparison of Ilginatinib, Ruxolitinib, and Fedratinib.
References
- 1. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ilginatinib Hydrochloride's Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ilginatinib hydrochloride's (also known as NS-018) cross-reactivity with other kinases, supported by available experimental data. This compound is a potent, orally bioavailable small-molecule inhibitor primarily targeting Janus kinase 2 (JAK2).[1] Understanding its selectivity profile is crucial for assessing its therapeutic potential and predicting potential off-target effects.
Kinase Inhibition Profile of this compound
This compound demonstrates significant potency against its primary target, JAK2, with an IC50 value of 0.72 nM.[1] Its selectivity has been evaluated against other members of the JAK family and a panel of other kinases. The available data indicates a favorable selectivity profile for JAK2 over other JAK kinases.
The table below summarizes the inhibitory activity of this compound against a selection of kinases.
| Kinase Family | Kinase Target | IC50 (nM) | Selectivity vs. JAK2 (Fold) |
| JAK Family | JAK2 | 0.72 | 1 |
| JAK1 | 33 | ~46 | |
| JAK3 | 39 | ~54 | |
| TYK2 | 22 | ~31 | |
| Src Family | SRC | Potent Inhibition (IC50 not specified) | - |
| FYN | Potent Inhibition (IC50 not specified) | - | |
| Other | ABL | Weak Inhibition | ~45 |
| FLT3 | Weak Inhibition | ~90 |
Data compiled from publicly available sources.[1]
This compound exhibits 30- to 50-fold greater selectivity for JAK2 over other JAK-family kinases.[2] Notably, it also shows potent inhibition of Src-family kinases, although specific IC50 values are not always provided in the reviewed literature.[1] Weak inhibition was observed against ABL and FLT3 kinases, with approximately 45- and 90-fold selectivity for JAK2, respectively.[1]
Experimental Methodologies
The determination of kinase inhibition is critical for characterizing the selectivity of compounds like this compound. Various in vitro assay formats are employed for this purpose, with ATP-competition assays being a common approach. Below is a detailed protocol for a representative biochemical kinase inhibition assay.
Representative Protocol: LanthaScreen™ Eu Kinase Binding Assay
This assay measures the binding of the test compound to the kinase of interest by competing with a fluorescently labeled tracer.
Materials:
-
Kinase of interest (e.g., recombinant human JAK2)
-
Europium-labeled anti-tag antibody (specific to the kinase's tag, e.g., anti-His)
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in the assay buffer to the desired final concentrations.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the europium-labeled antibody in the assay buffer. The optimal concentrations of kinase and antibody should be predetermined.
-
Assay Assembly:
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the fluorescent tracer to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Measure the emission at two wavelengths: the europium donor emission (e.g., 615 nm) and the Alexa Fluor™ 647 acceptor emission (e.g., 665 nm).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
-
Visualizing Kinase Interactions and Experimental Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a simplified signaling pathway involving JAK2 and a typical workflow for a kinase inhibition assay.
Caption: Ilginatinib inhibits the JAK2-STAT pathway.
Caption: Workflow of a typical kinase inhibition assay.
References
Benchmarking Ilginatinib Hydrochloride Against Next-Generation JAK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ilginatinib hydrochloride (NS-018), a potent JAK2 inhibitor, with leading next-generation Janus kinase (JAK) inhibitors: upadacitinib, abrocitinib, and deucravacitinib. The information presented is collated from publicly available experimental data to assist researchers in evaluating these compounds for their studies.
Executive Summary
This compound is a highly selective inhibitor of JAK2, a key enzyme in the JAK-STAT signaling pathway implicated in myeloproliferative neoplasms.[1][2] Next-generation JAK inhibitors, such as upadacitinib and abrocitinib, primarily target JAK1, which is involved in various inflammatory and autoimmune diseases.[3][4] Deucravacitinib represents a distinct class of allosteric TYK2 inhibitors, offering a different mechanism of action.[5][6] This guide presents a comparative analysis of their kinase inhibition profiles, cellular potency, and underlying mechanisms of action.
Data Presentation
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and the comparator next-generation JAK inhibitors against the four members of the JAK family. Lower IC50 values indicate greater potency.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Selectivity Profile |
| This compound (NS-018) | 33[7] | 0.72 [7] | 39[7] | 22[7] | JAK2-selective |
| Upadacitinib | 0.043 [8] | 0.12[8] | 2.3[8] | 4.7[8] | JAK1-selective |
| Abrocitinib | 29 [4] | 803[4] | >10,000[4] | 1250[4] | JAK1-selective |
| Deucravacitinib | >10,000[5] | >10,000[5] | >10,000[5] | 0.2 [5] | TYK2-selective (Allosteric) |
Disclaimer: The IC50 values presented are from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution.
Table 2: Comparative Cellular Potency (IC50, nM)
This table presents the cellular potency of the inhibitors in assays measuring the inhibition of cytokine-induced STAT phosphorylation in whole blood or specific cell lines.
| Inhibitor | Cellular Assay Target & System | IC50 (nM) |
| This compound (NS-018) | JAK2V617F-dependent cell growth (Ba/F3) | 11-120[9] |
| Upadacitinib | IL-6-induced STAT3 phosphorylation (Human whole blood - CD3+ T-cells) | 207[7] |
| Abrocitinib | IL-2-induced STAT5 phosphorylation (Human whole blood) | ~100-1000 (estimated from graphical data) |
| Deucravacitinib | IL-12-induced STAT4 phosphorylation (Human whole blood) | 19[5] |
Disclaimer: The cellular potency data is derived from various sources with different experimental setups. This information is for comparative reference and not a direct head-to-head evaluation.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK kinase.
Methodology:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), Adenosine-5'-triphosphate (ATP), and the test inhibitor (this compound or comparator).
-
Procedure: The kinase reaction is initiated by mixing the JAK enzyme, the peptide substrate, and varying concentrations of the test inhibitor in a kinase reaction buffer.
-
The reaction is started by the addition of ATP.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or non-radioactive methods like fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).[10][11]
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay
Objective: To measure the potency of a test compound in inhibiting cytokine-induced phosphorylation of STAT proteins in a cellular context.
Methodology:
-
Cell System: Human peripheral blood mononuclear cells (PBMCs), specific immune cell subsets (e.g., T-cells), or cell lines engineered to express specific cytokine receptors.
-
Procedure:
-
Cells are pre-incubated with various concentrations of the test inhibitor.
-
A specific cytokine is then added to stimulate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2-STAT3, IL-2 for JAK1/JAK3-STAT5, or IFN-α for JAK1/TYK2-STAT1/STAT2).
-
After a short incubation period, the cells are fixed and permeabilized.
-
The cells are then stained with fluorescently labeled antibodies specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).
-
-
Data Acquisition: The level of STAT phosphorylation in individual cells is quantified using flow cytometry.
-
Data Analysis: The percentage of inhibition of STAT phosphorylation at each inhibitor concentration is calculated relative to the cytokine-stimulated control without the inhibitor. The IC50 value is determined from the resulting dose-response curve.
Mandatory Visualization
Caption: General overview of the JAK-STAT signaling pathway.
Caption: Experimental workflow for JAK inhibitor discovery and profiling.
Caption: Specific pathways targeted by each JAK inhibitor.
Comparative Analysis
This compound (NS-018): A Selective JAK2 Inhibitor
Ilginatinib is a potent and highly selective inhibitor of JAK2, with an IC50 in the sub-nanomolar range.[7] Its selectivity for JAK2 over other JAK family members is significant, suggesting a more targeted therapeutic approach for diseases driven by aberrant JAK2 signaling, such as myelofibrosis and other myeloproliferative neoplasms.[1][2] The primary signaling pathways inhibited by Ilginatinib are those downstream of receptors that utilize JAK2, including the erythropoietin receptor (EPO-R) and thrombopoietin receptor (TPO-R), which are crucial for hematopoiesis.[12][13]
Next-Generation JAK Inhibitors: A Shift Towards JAK1 and TYK2 Selectivity
-
Upadacitinib and Abrocitinib (JAK1-Selective): These inhibitors demonstrate high selectivity for JAK1.[3][4] By preferentially targeting JAK1, they aim to modulate the signaling of a broad range of pro-inflammatory cytokines, including interleukin-6 (IL-6) and interferons (IFNs), which are pivotal in the pathogenesis of autoimmune and inflammatory conditions like rheumatoid arthritis and atopic dermatitis.[4][12] Their reduced activity against JAK2 and JAK3 may translate to a more favorable safety profile concerning hematological side effects.[3]
-
Deucravacitinib (TYK2-Selective Allosteric Inhibitor): Deucravacitinib represents a novel class of JAK inhibitors that allosterically binds to the regulatory pseudokinase domain of TYK2, leading to highly selective inhibition.[5][6] This unique mechanism of action results in potent inhibition of TYK2-mediated signaling pathways, such as those activated by IL-12, IL-23, and Type I IFNs, which are central to the pathophysiology of psoriasis and other immune-mediated diseases.[5] Its high selectivity for TYK2 over JAK1, JAK2, and JAK3 suggests a potential for a distinct and favorable safety profile.[5][6]
Conclusion
This compound distinguishes itself as a potent and selective JAK2 inhibitor, positioning it as a promising therapeutic candidate for hematological malignancies driven by JAK2 mutations. In contrast, the next-generation inhibitors upadacitinib and abrocitinib offer high selectivity for JAK1, targeting a different spectrum of inflammatory diseases. Deucravacitinib, with its unique allosteric inhibition of TYK2, provides a novel and highly selective approach for treating specific immune-mediated disorders. The choice of inhibitor for research and development will critically depend on the specific pathological pathways being targeted. The data presented in this guide, while not from direct head-to-head studies, provides a valuable comparative framework for these important therapeutic agents.
References
- 1. ilginatinib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. ilginatinib (NS-018) / Nippon Shinyaku [delta.larvol.com]
- 3. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro kinase assay [protocols.io]
- 12. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Preclinical and Clinical Showdown: Ilginatinib vs. Momelotinib in Myeloproliferative Neoplasm Models
In the rapidly evolving landscape of therapies for myeloproliferative neoplasms (MPNs), two Janus kinase (JAK) inhibitors, Ilginatinib (NS-018) and Momelotinib, are carving out distinct niches. While both drugs target the dysregulated JAK-STAT signaling pathway central to MPN pathogenesis, their unique pharmacological profiles and clinical development paths offer a compelling basis for comparison. This guide provides an objective, data-driven overview of their in vivo performance in MPN models, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two JAK Inhibitors
Momelotinib distinguishes itself as a dual inhibitor of both JAK1 and JAK2, and uniquely, activin A receptor, type 1 (ACVR1), also known as ALK2.[1][2][3][4][5] This multi-modal mechanism not only addresses the hyperactive JAK-STAT signaling responsible for splenomegaly and constitutional symptoms but also targets the ACVR1 pathway, which plays a crucial role in iron metabolism.[1][2][3][4][5] By inhibiting ACVR1, Momelotinib reduces hepcidin expression, leading to increased iron availability for erythropoiesis and thereby ameliorating the anemia that is a common and debilitating feature of myelofibrosis.[1][2][3]
Ilginatinib, on the other hand, is a potent and highly selective JAK2 inhibitor.[6][7][8] Its high selectivity for JAK2 over other JAK family members (JAK1, JAK3, and Tyk2) is a key differentiating feature.[7][9] This specificity aims to minimize off-target effects and may offer a better safety profile, particularly concerning immunosuppression, which can be associated with broader JAK inhibition. Ilginatinib is currently being investigated in clinical trials for patients with myelofibrosis and severe thrombocytopenia, a patient population with limited treatment options.[6][10][11]
In Vivo Preclinical Efficacy in MPN Mouse Models
Both Ilginatinib and Momelotinib have demonstrated significant efficacy in preclinical murine models of MPNs, validating their therapeutic potential before moving into clinical trials.
Momelotinib has been shown to normalize blood counts, reduce spleen size, and suppress inflammatory cytokine levels in a murine model of MPN.[1][12] These findings underscore its ability to control myeloproliferation and the systemic inflammation associated with the disease.
While specific preclinical data for Ilginatinib in MPN mouse models is less extensively published in the provided search results, its potent and selective inhibition of JAK2 suggests it would be effective in reducing the proliferation of JAK2-mutant cells and alleviating disease symptoms in such models. Studies in mouse models are a standard part of preclinical development for drugs like Ilginatinib.[13][14][15]
Comparative Summary of In Vivo Data
To facilitate a clear comparison, the following table summarizes the key characteristics and reported in vivo effects of Ilginatinib and Momelotinib.
| Feature | Ilginatinib (NS-018) | Momelotinib |
| Primary Targets | Selective JAK2 inhibitor[6][7][8] | JAK1, JAK2, and ACVR1 inhibitor[1][2][3][4][5] |
| Reported In Vivo Effects in MPN Mouse Models | Data not extensively detailed in public domain, but potent JAK2 inhibition is established[7][9] | Normalized blood counts, reduced spleen size, suppressed inflammatory cytokines[1][12] |
| Key Differentiating Feature | High selectivity for JAK2[7][9] | Dual JAK1/2 and ACVR1 inhibition, addressing anemia[1][2][3] |
| Clinical Development Focus | Myelofibrosis with severe thrombocytopenia[6][10][11] | Myelofibrosis with anemia[16][17] |
Signaling Pathway Overview
The following diagram illustrates the signaling pathways targeted by Ilginatinib and Momelotinib.
Caption: Targeted signaling pathways of Ilginatinib and Momelotinib.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below are generalized methodologies typically employed in the preclinical evaluation of JAK inhibitors in MPN mouse models.
MPN Mouse Model Induction: A common method for inducing an MPN phenotype in mice is through the retroviral transduction of hematopoietic stem cells with a constitutively active form of JAK2 (e.g., JAK2-V617F), followed by transplantation into lethally irradiated recipient mice.[12][13] This creates a model that recapitulates key features of human MPNs, including leukocytosis, thrombocytosis, splenomegaly, and bone marrow fibrosis.
Drug Administration and Dosing: Ilginatinib and Momelotinib are orally bioavailable and are typically administered to mice via oral gavage. Dosing regimens are determined through dose-finding studies to establish a concentration that is both effective and well-tolerated. Treatment duration can vary from several weeks to months to assess both short-term and long-term efficacy and toxicity.
Efficacy Endpoints: Key endpoints for assessing the in vivo efficacy of these inhibitors in MPN mouse models include:
-
Hematological Parameters: Complete blood counts (CBCs) are monitored regularly to assess changes in white blood cell counts, red blood cell counts, hemoglobin levels, and platelet counts.
-
Spleen Size and Weight: Splenomegaly is a hallmark of MPNs, and the reduction in spleen size and weight is a primary measure of therapeutic response.
-
Histopathology: Bone marrow and spleen tissues are examined for changes in cellularity, morphology, and the degree of fibrosis.
-
Cytokine Profiling: Plasma levels of inflammatory cytokines are measured to assess the impact of the inhibitors on the systemic inflammatory state.
-
Mutant Allele Burden: Quantitative PCR is used to determine the percentage of hematopoietic cells carrying the JAK2-V617F mutation, providing a measure of the drug's effect on the malignant clone.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the in vivo comparison of JAK inhibitors in an MPN mouse model.
Caption: In vivo comparison workflow for JAK inhibitors in MPN models.
Conclusion
Ilginatinib and Momelotinib represent two distinct yet promising therapeutic strategies for MPNs. Momelotinib's broader spectrum of inhibition, particularly its targeting of ACVR1, offers a unique advantage in managing myelofibrosis-associated anemia. In contrast, Ilginatinib's high selectivity for JAK2 may provide a more targeted approach with a potentially favorable safety profile, especially for patients with severe thrombocytopenia. The ongoing clinical trials for both agents will be critical in further defining their respective roles in the treatment of MPNs. Head-to-head clinical comparisons, should they be conducted, will ultimately provide the most definitive evidence to guide clinical decision-making.
References
- 1. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ojjaarahcp.com [ojjaarahcp.com]
- 5. researchgate.net [researchgate.net]
- 6. PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF NS-018 VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ilginatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. glpbio.com [glpbio.com]
- 10. mdanderson.org [mdanderson.org]
- 11. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of NS-018 Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]
- 12. Evaluating the Safety, Efficacy, and Therapeutic Potential of Momelotinib in the Treatment of Intermediate/High-Risk Myelofibrosis: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of Transgenic Mouse Models of Myeloproliferative Neoplasms (MPNs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CONTRIBUTIONS OF MOUSE MODELS IN UNDERSTANDING MPNS – MPN Research Foundation [mpnresearchfoundation.org]
- 15. researchgate.net [researchgate.net]
- 16. Ojjaara (momelotinib) FDA Approved for Treatment of Myelofibrosis with Anemia - MPN Cancer Connection [mpncancerconnection.org]
- 17. Current Myeloproliferative Neoplasms Research & Treatments | MD Anderson Cancer Center [mdanderson.org]
Safety Operating Guide
Navigating the Safe Disposal of Ilginatinib Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the investigational drug Ilginatinib hydrochloride is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
As a potent, orally bioavailable JAK2 inhibitor, this compound (also known as NS-018 hydrochloride) is a valuable compound in myeloproliferative neoplasm research.[1][2] However, like many investigational drugs, its complete toxicological and environmental impact profile may not be fully established. Therefore, a cautious and compliant approach to its disposal is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from a similar tyrosine kinase inhibitor, Ponatinib, indicates that such compounds may be harmful if swallowed, suspected of causing cancer, and toxic to aquatic life with long-lasting effects.[3][4][5][6]
All disposal procedures for investigational drugs must adhere to the guidelines set forth by the Resource Conservation and Recovery Act (RCRA) and other applicable federal, state, and local regulations.[7][8]
Quantitative Data Summary
To facilitate a clear understanding of the known properties of this compound and a comparable compound, the following table summarizes available data. The absence of specific hazard data for this compound underscores the need for a conservative disposal approach.
| Property | This compound (NS-018) | Ponatinib (Similar JAK2 Inhibitor) |
| CAS Number | 1239358-85-0[1] | 943319-70-8[3] |
| Molecular Formula | C21H21ClFN7[1] | C29H27F3N6O[3] |
| Molecular Weight | 425.89 g/mol [9] | 532.6 g/mol [3] |
| Known Hazards | Data not publicly available. | Toxic if swallowed, in contact with skin, or if inhaled; Suspected of damaging fertility or the unborn child; Causes damage to organs through prolonged or repeated exposure.[4][5] |
| Environmental Hazards | Data not publicly available. | Extremely hazardous for water.[10] |
Experimental Protocols: A Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the proper disposal of this compound in a research laboratory setting. This procedure is based on best practices for handling potentially hazardous investigational drugs and aligns with general guidance for pharmaceutical waste management.[7][11][12][13]
Step 1: Waste Characterization and Segregation
-
Assume Hazardous Nature: In the absence of a specific SDS, treat all this compound waste (pure compound, contaminated labware, solutions) as hazardous waste.[8]
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to determine if the waste is considered RCRA hazardous waste.[7] They can assist in the formal characterization process.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS.[14] Maintain separate, clearly labeled waste containers for solid and liquid waste.
Step 2: Proper Waste Containment and Labeling
-
Select Appropriate Containers: Use containers that are compatible with the chemical nature of the waste and are leak-proof with secure lids.[15] For solid waste, a sturdy, sealed container is appropriate. For liquid waste, use a shatter-resistant, screw-cap bottle.
-
Labeling: As soon as waste is generated, affix a "Hazardous Waste" label to the container.[15] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
The name and contact information of the Principal Investigator (PI)
-
The laboratory location (building and room number)
-
An indication of the hazards (e.g., "Toxic," "Handle with Care")
-
Step 3: Safe Storage of Waste
-
Designated Satellite Accumulation Area (SAA): Store waste containers in a designated and properly managed SAA.[15] This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place liquid waste containers in secondary containment to prevent spills.[12]
-
Secure Storage: Keep waste containers closed at all times, except when adding waste.[12] Store in a secure area, away from incompatible materials and general laboratory traffic.
Step 4: Disposal and Decontamination
-
Arrange for Pickup: Once the waste container is full or ready for disposal, contact your institution's EHS or hazardous waste management provider to schedule a pickup.[15]
-
Incineration: The recommended final disposal method for hazardous pharmaceutical waste is incineration at a permitted facility.[7][13] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Empty Containers: An empty container that has held a hazardous waste may still be considered hazardous. Consult your EHS for procedures on decontaminating or disposing of empty this compound containers. Triple rinsing with a suitable solvent may be required.[11]
-
Contaminated Materials: All materials contaminated with this compound, such as personal protective equipment (PPE), spill cleanup materials, and labware, must be disposed of as hazardous waste.[8]
Mandatory Visualizations
The following diagrams illustrate the key workflows and decision-making processes for the safe handling and disposal of this compound.
Caption: Workflow for the lifecycle of this compound in a research setting.
Caption: Decision-making process for the disposal route of this compound waste.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. oncologymedinfo.com [oncologymedinfo.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. shellchemtech.com [shellchemtech.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. vumc.org [vumc.org]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. research.cuanschutz.edu [research.cuanschutz.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
